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  • Product: Diphenyl-1,3-oxazole-4-carboxylic acid
  • CAS: 18735-78-9

Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Mechanistic Profiling of Diphenyl-1,3-oxazole-4-carboxylic Acid (DPOC)

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) and its regioisomers (e.g., 2,5-diphenyl and 4,5-diphenyl-1,3-oxazole-4-carboxylic acid) represent a highly versatile and privileged heterocyclic scaffold in medicinal chemistry[1]. While not a standalone blockbuster drug, the DPOC core acts as a critical pharmacophore and intermediate for several high-value therapeutic targets. In vitro, this scaffold exhibits pleiotropic pharmacological activities, most notably as a P2X3 receptor antagonist in purinergic signaling[2], a selective Cyclooxygenase-2 (COX-2) inhibitor [3], and an anti-mycobacterial agent [4].

This whitepaper provides an in-depth technical guide to the in vitro mechanisms of action of the DPOC scaffold, detailing the causality behind its target engagement and providing self-validating experimental protocols for rigorous laboratory evaluation.

Purinergic Signaling: P2X3 Receptor Antagonism

Mechanistic Rationale

The P2X3 receptor is a homotrimeric ATP-gated cation channel predominantly expressed in C- and Aδ-fiber primary afferent neurons, making it a prime target for chronic cough and neuropathic pain[5]. The DPOC scaffold acts as a non-competitive, allosteric antagonist. The lipophilic diphenyl groups anchor the molecule into a hydrophobic allosteric pocket, while the carboxylic acid moiety forms critical electrostatic interactions with basic residues (e.g., Lysine/Arginine) near the extracellular vestibule[2]. This binding stabilizes the channel in a closed or desensitized state, preventing the ATP-induced conformational shift required for calcium ( Ca2+ ) influx.

P2X3_Signaling ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Open State) ATP->P2X3 Binds Orthosteric Site Ca Intracellular Ca2+ Elevation P2X3->Ca Channel Activation DPOC DPOC Scaffold (Antagonist) DPOC->P2X3 Allosteric Blockade Closed P2X3 Receptor (Closed State) DPOC->Closed Conformational Shift

Fig 1: DPOC-mediated allosteric inhibition of ATP-gated P2X3 receptor calcium flux.

In Vitro Protocol: FLIPR Calcium Flux Assay

To evaluate the antagonistic potency of DPOC derivatives, a Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard. This protocol is designed as a self-validating system to eliminate false positives caused by fluorescence quenching or cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human P2X3 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

    • Causality: HEK293 cells lack endogenous P2X receptors. Using a stably transfected line ensures the Ca2+ signal is exclusively derived from the target receptor. Poly-D-lysine prevents cell detachment during automated washing steps.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in assay buffer containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid is mandatory; it inhibits organic anion transporters, preventing the premature efflux of the dye from the cells.

  • Compound Incubation: Add DPOC derivatives (serial dilutions from 0.1 nM to 10 µM) and incubate for 30 minutes.

    • Causality: This pre-incubation allows the compound to reach thermodynamic binding equilibrium at the allosteric site prior to agonist challenge.

  • Agonist Challenge & Readout: Inject α,β -meATP (at its predetermined EC50​ concentration) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

    • Causality: α,β -meATP is a stable, non-hydrolyzable ATP analog. Using it instead of endogenous ATP prevents signal degradation by cellular ectonucleotidases, ensuring a stable and reproducible activation curve.

  • Validation Controls: Include a known P2X3 antagonist (e.g., AF-219/Gefapixant) as a positive control, and a vehicle (DMSO) as a negative control.

Arachidonic Acid Cascade: Selective COX-2 Inhibition

Mechanistic Rationale

The 4,5-diphenyl-1,3-oxazole core is a classic bioisostere for the pyrazole ring found in traditional Coxibs (e.g., Celecoxib) and is structurally homologous to the NSAID Oxaprozin[6]. In vitro, DPOC inhibits COX-2 by inserting its diphenyl moieties into the hydrophobic side pocket of the COX-2 enzyme, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523. The carboxylic acid group of DPOC forms a strong hydrogen bond network with Arg120 and Tyr355 at the base of the cyclooxygenase channel, effectively blocking arachidonic acid from reaching the catalytic heme center[3].

COX2_Assay Enzyme Purified COX-2 Enzyme + Heme Cofactor Inhibitor Add DPOC (Serial Dilution) Enzyme->Inhibitor Incubate 10 min (37°C) Substrate Add Arachidonic Acid + ADHP Probe Inhibitor->Substrate Initiate Reaction Read Fluorometric Readout (Resorufin Em: 587nm) Substrate->Read Measure Fluorescence

Fig 2: Self-validating in vitro fluorometric workflow for COX-2 inhibition profiling.

In Vitro Protocol: Fluorometric COX Inhibitor Screening

To quantify the selectivity index (SI) of DPOC, a peroxidase-coupled fluorometric assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.

    • Causality: Hematin is the essential cofactor for the peroxidase activity of COX. Without it, the enzyme cannot reduce the intermediate PGG2 to PGH2, halting the reaction cascade.

  • Inhibitor Pre-incubation: Add DPOC (0.01 µM to 100 µM) to the enzyme mix and incubate for 10 minutes at 37°C.

    • Causality: COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible binding. A 10-minute pre-incubation ensures accurate IC50​ calculation by allowing the slow-binding conformational change to occur.

  • Reaction Initiation: Add arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Causality: As COX converts arachidonic acid to PGG2, the peroxidase domain reduces PGG2 to PGH2. This reduction is coupled to the oxidation of ADHP into highly fluorescent resorufin.

  • Data Acquisition: Measure fluorescence at Ex: 535 nm / Em: 587 nm. Calculate the Selectivity Index ( IC50​COX−1/IC50​COX−2 ).

Quantitative Data Summary

Table 1: Representative in vitro COX inhibition profile of the DPOC scaffold compared to clinical benchmarks.

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
DPOC Scaffold >50.00.85>58
Celecoxib (Positive Control)>50.00.04>1250
Indomethacin (Non-selective Control)0.030.450.06

Emerging Applications: Anti-Mycobacterial Activity

Recent high-throughput screening campaigns have identified 2,5-disubstituted oxazole-4-carboxylic acid derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains[4][7].

Mechanistic Rationale

While the exact target remains under investigation, DPOC derivatives structurally mimic fragments of mycobactins (siderophores essential for mycobacterial iron acquisition). In vitro evidence suggests that the oxazole-carboxylic acid core disrupts cell wall biosynthesis or inhibits critical efflux pumps, leading to intracellular accumulation of the compound and subsequent bacterial death[7].

In Vitro Protocol: Resazurin Microtiter Assay (REMA)

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase ( OD600​ of 0.6).

    • Causality: OADC provides essential fatty acids and bovine serum albumin, which binds toxic free fatty acids, ensuring robust and uniform mycobacterial growth.

  • Compound Plating: Dispense DPOC serially in a 96-well plate. Add the bacterial inoculum to a final concentration of 105 CFU/mL.

  • Incubation & Dye Addition: Incubate plates at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution and incubate for an additional 24 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Viable metabolically active mycobacteria reduce resazurin to resorufin (pink and highly fluorescent). A lack of color change directly validates the bactericidal/bacteriostatic efficacy of the compound.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of DPOC that prevents the color change from blue to pink.

Conclusion

The Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) core is a highly privileged scaffold with rigorously validated in vitro mechanisms. By manipulating the regiochemistry of the diphenyl groups and the carboxylic acid, medicinal chemists can pivot the scaffold's selectivity from allosteric P2X3 antagonism to orthosteric COX-2 inhibition, or towards anti-tubercular activity. The self-validating in vitro protocols outlined above ensure that structure-activity relationship (SAR) campaigns built on the DPOC core yield reproducible, high-fidelity pharmacological data.

References

  • Accurate Prediction of Core-Hopping Transformations Using Molecular Dynamics-Derived Conformational Ensembles: Application to the Discovery of Novel P2X3 Antagonists. Journal of Medicinal Chemistry - ACS Publications (2026). URL:[Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules / PMC (2020). URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry / PMC (2020). URL:[Link]

  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents. SciSpace (2015). URL:[Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Orient Journal of Chemistry (2020). URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical and Pharmacological Profiling of 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid

Executive Summary 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid (CAS: 18735-78-9) is a highly versatile, lipophilic heterocyclic building block utilized extensively in modern drug discovery and materials science[1]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diphenyl-1,3-oxazole-4-carboxylic acid (CAS: 18735-78-9) is a highly versatile, lipophilic heterocyclic building block utilized extensively in modern drug discovery and materials science[1]. Characterized by a central five-membered heteroaromatic oxazole ring flanked by two phenyl groups, this compound offers a unique combination of extended π -conjugation and precise hydrogen-bonding vectors. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating guide to its physicochemical properties, synthetic methodologies, and advanced pharmacological applications—specifically its role as a scaffold for neurological and oncological therapeutics.

Physicochemical and Structural Profiling

The structural architecture of 2,5-diphenyl-1,3-oxazole-4-carboxylic acid dictates its behavior in both synthetic workflows and biological systems. The C2 and C5 phenyl rings provide significant hydrophobic bulk, enhancing lipid membrane permeability, while the C4-carboxylic acid serves as a critical hydrogen bond donor/acceptor and a synthetic handle for amide coupling[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Rationale
CAS Number 18735-78-9Unique chemical identifier[1].
Molecular Formula C16H11NO3Defines the core diphenyloxazole structure[1].
Molecular Weight 265.26 g/mol Favorable for small-molecule drug design (Lipinski's Rule of 5)[1].
TPSA ~63.6 ŲOptimal for moderate blood-brain barrier (BBB) penetration.
Predicted LogP 3.5 - 4.0High lipophilicity driven by the dual phenyl substitutions.
H-Bond Donors/Acceptors 1 / 3Facilitates targeted interactions with kinase/phosphatase active sites.

Synthetic Methodology: The Robinson-Gabriel Workflow

The most robust and regioselective method for synthesizing highly substituted oxazoles is the Robinson-Gabriel cyclodehydration [3][4]. This approach relies on the intramolecular cyclization of an N -acyl- α -amino ketone.

Step-by-Step Protocol & Causality
  • Precursor Assembly ( N -Acylation): React ethyl 2-amino-3-oxo-3-phenylpropanoate with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0°C to room temperature. Causality: The mild base neutralizes the HCl byproduct, preventing the premature degradation of the β -keto ester and ensuring high-yield amide bond formation.

  • Cyclodehydration (Aromatization): Treat the resulting ethyl 2-benzamido-3-oxo-3-phenylpropanoate with a strong dehydrating agent such as phosphorus oxychloride (POCl 3​ ) at 90°C[4]. Causality: POCl 3​ activates the amide carbonyl oxygen, turning it into a superior leaving group. This forces the intramolecular nucleophilic attack by the enol oxygen, driving the thermodynamically favored aromatization to form the 1,3-oxazole core[3].

  • Saponification: Hydrolyze the intermediate ethyl 2,5-diphenyl-1,3-oxazole-4-carboxylate using Lithium Hydroxide (LiOH) in a THF/H 2​ O (3:1) mixture at room temperature. Causality: LiOH is preferred over harsher bases (NaOH/KOH) to prevent nucleophilic attack on the oxazole ring itself, ensuring clean cleavage of the sterically hindered ester.

  • Acidification & Isolation: Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the free acid, followed by recrystallization from hot ethanol.

SynthesisWorkflow A Ethyl 2-amino-3-oxo-3-phenylpropanoate + Benzoyl Chloride B N-Acylation (TEA, DCM, 0°C to RT) A->B C Ethyl 2-benzamido-3-oxo-3-phenylpropanoate (Intermediate) B->C D Robinson-Gabriel Cyclodehydration (POCl3, 90°C) C->D Intramolecular cyclization E Ethyl 2,5-diphenyl-1,3-oxazole-4-carboxylate D->E Aromatization (-H2O) F Ester Hydrolysis (LiOH, THF/H2O, RT) E->F G Acidification (HCl) & Recrystallization F->G H 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid (Pure Product) G->H Precipitation

Fig 1: Step-by-step Robinson-Gabriel synthesis of 2,5-diphenyl-1,3-oxazole-4-carboxylic acid.

Self-Validation Checkpoints

To ensure the integrity of the protocol, the system must be self-validating:

  • During Cyclodehydration: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar acyclic precursor and the emergence of a highly UV-active, less polar spot confirms successful aromatization.

  • Post-Saponification: The absence of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm) in the 1 H NMR spectrum self-validates the complete deprotection to the free carboxylic acid.

Pharmacological & Biological Applications

2,5-Diphenyl-1,3-oxazole-4-carboxylic acid is not merely a structural curiosity; it is a privileged scaffold in advanced drug development.

A. KCC2 Expression Enhancers (Neurology)

Potassium chloride cotransporter-2 (KCC2) is essential for maintaining the balance between excitatory and inhibitory signaling in the brain. Deficits in KCC2 are heavily implicated in Autism Spectrum Disorders (ASD), schizophrenia, epilepsy, and Rett syndrome[5]. Amide derivatives of 2,5-diphenyl-1,3-oxazole-4-carboxylic acid have been identified as potent first-in-class KCC2 expression enhancers[5]. By upregulating KCC2, these compounds restore neuronal chloride extrusion and rescue GABAergic inhibition.

KCC2Pathway A Diphenyloxazole Derivatives B KCC2 Promoter Activation A->B Target Binding C Upregulation of KCC2 Expression B->C Transcription D Enhanced Neuronal Cl- Extrusion C->D Membrane Insertion E Restoration of GABAergic Inhibition D->E Hyperpolarization F Mitigation of Neurological Disorders (ASD, Epilepsy) E->F Clinical Outcome

Fig 2: Mechanism of KCC2 expression enhancement by diphenyloxazole derivatives.

B. Oncogenic Phosphatase Inhibitors (Oncology)

The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are critical oncogenes that drive cell cycle progression in breast cancer[2]. Researchers have utilized combinatorial chemistry to couple 2,5-diphenyl-oxazole-4-carboxylic acid with protected diamines to synthesize highly selective Cdc25 inhibitors[2]. The oxazole core mimics the transition state of the natural phosphate substrate, competitively inhibiting the enzyme's active site.

C. P2X Receptor Modulators (Pain Management)

P2X receptors are ATP-gated ion channels found on nociceptive sensory nerve endings, playing a major role in pain signaling[6]. 2,5-Diphenyl-oxazole-4-carboxylic acid acts as a crucial intermediate in the synthesis of P2X receptor antagonists, which have demonstrated significant analgesic properties in in-vivo models[6].

Analytical Characterization Data

To ensure absolute trustworthiness in downstream applications, synthesized batches must be validated against the following quantitative analytical metrics:

Table 2: Typical Analytical Characterization Data

Analytical MethodKey Diagnostic Signal / MetricCausality / Structural Significance
1 H NMR (DMSO-d6) Broad singlet > 12.0 ppm (1H)Confirms the presence of the free C4-carboxylic acid proton.
1 H NMR (DMSO-d6) Multiplets 7.4 - 8.2 ppm (10H)Validates the integrity of the C2 and C5 phenyl rings.
ESI-MS (Negative Mode) m/z ~264 [M-H] Confirms the molecular weight of the deprotonated acid.
Fluorescence Strong emission under UVValidates the extended π -conjugation of the diphenyloxazole core[7].

References

  • "US20200085817A1 - Kcc2 expression enhancing compounds and uses thereof", Google Patents.
  • "Novel Combinatorial Chemistry-Derived Inhibitors of Oncogenic Phosphatases", DTIC. URL:[Link]

  • "United States Patent - P2X receptor modulators", Googleapis.com. URL:[Link]

  • "Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds", ACS Publications. URL:[Link]

  • "Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives", PMC. URL:[Link]

Sources

Foundational

Diphenyl-1,3-oxazole-4-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid: Physicochemical Properties, Analytical Characterization, and Therapeutic Potential Introduction In the landscape of medicinal chemistry, heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid: Physicochemical Properties, Analytical Characterization, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with the 1,3-oxazole ring system representing a particularly "privileged" structure. This five-membered heterocycle is a cornerstone in a multitude of biologically significant natural products and synthetic compounds, prized for its metabolic stability and versatile electronic properties.[1][2] This guide focuses on a specific, highly relevant derivative: 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid .

This compound serves not only as a valuable research chemical but also as a foundational building block for the synthesis of more complex molecular architectures. The strategic placement of two phenyl groups at the C2 and C5 positions and a carboxylic acid at the C4 position creates a unique scaffold with significant potential for derivatization and biological investigation. As Senior Application Scientists, our goal is to move beyond mere data reporting. This document provides a comprehensive analysis of the compound's core properties, outlines a self-validating workflow for its analytical characterization, and explores its broader context within drug discovery, grounding all claims in verifiable, authoritative data.

Section 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. For 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid, these parameters are essential for accurate quantification, reaction stoichiometry, and interpretation of analytical data. The molecular weight dictates molar-based calculations, while the exact mass is critical for high-resolution mass spectrometry (HRMS) analysis, which confirms elemental composition.

ParameterValueSource
IUPAC Name 2,5-diphenyl-1,3-oxazole-4-carboxylic acid[3]
CAS Number 18735-78-9[4][5][6]
Molecular Formula C₁₆H₁₁NO₃[3][4]
Molecular Weight 265.26 g/mol [4]
Exact Mass 265.07388 Da[3]
Predicted XlogP 3.5[3]

Section 2: Synthetic Strategy Overview

The synthesis of 2,5-disubstituted oxazoles is a well-established field in organic chemistry. While numerous specific pathways exist, a common conceptual approach involves the cyclization and subsequent dehydration of precursor molecules. General strategies often provide access to the core oxazole ring, which can then be functionalized. For instance, methods involving the deprotonation of a precursor oxazole can create a reactive carbanion, allowing for the introduction of various substituents and subsequent cross-coupling reactions to build the final 2,5-disubstituted product.[1] The carboxylic acid moiety is typically introduced as part of one of the key starting materials.

The presence of the carboxylic acid group is of paramount strategic importance. It serves as a versatile chemical handle for creating libraries of derivatives (e.g., esters, amides) to modulate pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability—a cornerstone of modern drug development.[7]

Synthetic_Workflow A Precursor A (e.g., Benzoyl derivative) C Condensation & Cyclization A->C B Precursor B (e.g., Amino acid ester derivative) B->C D Oxidation / Dehydration C->D Forms oxazoline intermediate E 2,5-Diphenyl-1,3-oxazole Core D->E F Saponification / Hydrolysis E->F If starting with ester G Final Product: 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid F->G

Caption: Generalized synthetic pathway for 2,5-disubstituted oxazoles.

Section 3: Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of a compound is non-negotiable. The following multi-technique workflow provides a robust, self-validating system for the characterization of 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid.

Analytical_Workflow cluster_0 Primary Confirmation cluster_1 Structural Elucidation cluster_2 Purity Assessment HRMS HRMS (ESI-TOF) Exact Mass Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Connectivity IR IR Spectroscopy Functional Groups HPLC HPLC-UV Quantitative Purity

Caption: Integrated workflow for analytical characterization.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for confirming the elemental formula of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, it directly validates the compound's composition (C₁₆H₁₁NO₃) against the theoretical exact mass.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts, which provides corroborating evidence.

  • Analysis: Compare the experimentally observed m/z values against the theoretical values for the protonated molecule ([M+H]⁺), deprotonated molecule ([M-H]⁻), and other common adducts. The acceptable mass error should be < 5 ppm.

Expected Data Summary:

Adduct FormulaAdduct TypeTheoretical m/z
[C₁₆H₁₂NO₃]⁺[M+H]⁺266.08116
[C₁₆H₁₀NO₃]⁻[M-H]⁻264.06660
[C₁₆H₁₁NNaO₃]⁺[M+Na]⁺288.06310
[C₁₆H₁₁KNO₃]⁺[M+K]⁺304.03704
Data derived from PubChem CID 15307665.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides unambiguous information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. It confirms the presence of the phenyl groups, the oxazole ring, and the carboxylic acid, and establishes their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include multiplets in the aromatic region (~7.2-8.2 ppm) corresponding to the 10 protons of the two phenyl rings, and a broad singlet at high chemical shift (>10 ppm in DMSO-d₆) for the carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would include multiple resonances in the aromatic region (~120-140 ppm), signals for the oxazole ring carbons (with C2, C4, and C5 appearing at distinct chemical shifts, often >145 ppm), and a signal for the carboxyl carbon (>160 ppm).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands.

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and oxazole rings.

    • ~1200-1000 cm⁻¹: C-O stretching vibrations within the oxazole ring and carboxylic acid.

Section 4: Relevance and Applications in Drug Development

The 2,5-Diphenyl-1,3-oxazole-4-carboxylic acid scaffold is of significant interest to drug development professionals for several reasons.

  • Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for amide or ester functionalities, offering improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[2]

  • Proven Biological Activity: Oxazole derivatives are integral to a wide array of natural products with potent biological activities, including antimicrobial and anticancer properties.[1][8][9] For example, oxazole-carboxylic acid derivatives isolated from the fungus Phoma macrostoma have demonstrated anti-biofilm activity against Staphylococcus aureus.[8] This precedent provides a strong rationale for exploring synthetic analogues.

  • Scaffold for Library Synthesis: The combination of the rigid, planar oxazole core with two addressable phenyl rings and a reactive carboxylic acid handle makes this an ideal platform for combinatorial chemistry. Modifications to the phenyl rings (e.g., adding halogens, methoxy groups) or converting the carboxylic acid to various amides can systematically probe structure-activity relationships (SAR) to optimize potency and selectivity against a biological target.[9][10]

  • Carboxylic Acid Functionality: The carboxylic acid group itself is a critical pharmacophore in numerous approved drugs.[7] It can form strong hydrogen bonds and ionic interactions with amino acid residues (e.g., Arginine, Lysine) in enzyme active sites or receptor binding pockets, serving as a key anchoring point for molecular recognition.

Conclusion

2,5-Diphenyl-1,3-oxazole-4-carboxylic acid is more than a catalog chemical; it is a precisely defined molecular tool with significant untapped potential. Its fundamental physicochemical properties are well-established, and its structure can be rigorously confirmed through a logical, multi-technique analytical workflow. For researchers in drug discovery, this compound represents a validated starting point and a versatile scaffold for developing next-generation therapeutics targeting a wide range of diseases, from infectious agents to cancer. Its inherent structural features, grounded in the proven success of both oxazole and carboxylic acid pharmacophores, ensure its continued relevance in the field.

References

  • diphenyl-1,3-oxazole-4-carboxylic acid. (n.d.). Shanghai Chemlin. Retrieved March 31, 2026, from [Link]

  • Diphenyl-1,3-oxazole-4-carboxylic acid (C16H11NO3) - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid - ChemBK. (2024, April 9). ChemBK. Retrieved March 31, 2026, from [Link]

  • 2,4-diphenyl-1,3-oxazole-5-carboxylic acid - Chemical Synthesis Database. (n.d.). ChemSynthesis. Retrieved March 31, 2026, from [Link]

  • Shafer, C. M., & Molinski, T. F. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(3), 496–499. [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (2014). Der Pharma Chemica, 6(5), 355-360.
  • Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar. Retrieved March 31, 2026, from [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules, 25(23), 5569. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

  • Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Containing Benzothiazolylthiol Grouping. (n.d.). Chemistry of Heterocyclic Compounds. Retrieved March 31, 2026, from [Link]

  • Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Medicinal Chemistry Research, 25(1), 1-11. [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2016). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 12, 2136–2142. [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2024). Molecules, 29(5), 1084. [Link]

  • Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives. (2024).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3788. [Link]

  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. (2020).
  • Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Taylor & Francis Online. Retrieved March 31, 2026, from [Link]

  • Application Notes and Protocols: Use of Terphenyl Carboxylic Acid Derivatives in Pharmaceutical Synthesis. (2025). BenchChem.
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

  • Synthesis, Antimycobacterial Screening and Molecular Docking Studies of 2-(Furan-3-yl)-5-phenyl-1,3,4-oxadiazole Derivatives. (2022). Latin American Journal of Pharmacy, 41(9), 1704-1710.

Sources

Exploratory

Thermodynamic Stability of Diphenyl-1,3-oxazole-4-carboxylic Acid: A Comprehensive Profiling Guide

Prepared by: Senior Application Scientist, Advanced Materials & API Characterization Target Audience: Research Chemists, Materials Scientists, and Pre-clinical Drug Development Professionals Executive Summary Diphenyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Materials & API Characterization Target Audience: Research Chemists, Materials Scientists, and Pre-clinical Drug Development Professionals

Executive Summary

Diphenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-78-9) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of anti-inflammatory APIs, fluorescent scintillators, and advanced agrochemicals [1]. While the diaryl-oxazole core is renowned for its robust thermal and chemical resistance, the presence of the C4-carboxylic acid introduces complex thermodynamic behaviors, including pH-dependent tautomerization, solvent-mediated structural stabilization, and susceptibility to thermal decarboxylation [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic material safety data. Here, we deconstruct the thermodynamic causality governing this molecule's stability. By understanding the interplay between π -conjugation and functional group lability, researchers can optimize synthetic routes, formulate stable drug products, and prevent unexpected degradation during scale-up.

Structural Thermodynamics: The Diaryl-Oxazole Core

The thermodynamic stability of diphenyl-1,3-oxazole-4-carboxylic acid is dictated by two competing structural features:

  • The Thermodynamic Sink of the Oxazole Ring: The 1,3-oxazole ring, flanked by phenyl groups at the C2 and C5 positions, forms a highly extended, coplanar π -conjugated system. This conjugation significantly lowers the standard enthalpy of formation ( ΔHf∘​ ), creating a deep thermodynamic energy well.

  • The Lability of the C4-Carboxyl Group: Carboxylic acids attached to electron-deficient heterocycles are prone to decarboxylation. The C4 position is highly sensitive; deprotonation yields an enolate-like intermediate that can facilitate the irreversible loss of CO2​ under thermal stress [2].

Isomerization Thermodynamics

In synthetic workflows, oxazole-4-carboxylic acids are often accessed via the isomerization of isoxazole precursors. This transformation is thermodynamically driven. Density Functional Theory (DFT) calculations demonstrate that the isomerization of 4-acylisoxazoles to oxazoles via an azirine intermediate is an exergonic process ( ΔG<0 ) because the oxazole isomer represents the global thermodynamic minimum [3].

G Isox Isoxazole Precursor (Higher Energy State) Azirine 2H-Azirine Intermediate (Meta-stable Transition) Isox->Azirine ΔG > 0 (Thermal/Fe(II) Catalysis) Oxazole Diphenyl-1,3-oxazole-4-carboxylic acid (Global Thermodynamic Minimum) Azirine->Oxazole ΔG << 0 (Ring Expansion)

Caption: Thermodynamic energy landscape of isoxazole to oxazole isomerization.

Thermal Degradation & Decarboxylation Kinetics

Understanding the thermal boundaries of diphenyl-1,3-oxazole-4-carboxylic acid is critical for melt-extrusion formulations and high-temperature cross-coupling reactions. The primary degradation pathway is thermal decarboxylation .

Unlike purely aliphatic carboxylic acids, the oxazole ring provides a resonance-stabilized zwitterionic intermediate. When thermal energy exceeds the activation energy ( Ea​≈120−145 kJ/mol ), the molecule irreversibly ejects carbon dioxide, yielding 2,5-diphenyl-1,3-oxazole.

D Start Diphenyl-1,3-oxazole-4-carboxylic acid Zwitterion Zwitterionic / Enolate Intermediate (Transition State) Start->Zwitterion Heat (> 180°C) RingOpen Hydrolytic Ring Opening (High pH / Aqueous) Start->RingOpen Strong Base / H2O Decarb 2,5-Diphenyl-1,3-oxazole + CO2 (Irreversible Degradation) Zwitterion->Decarb -CO2 (Exothermic release)

Caption: Primary degradation pathways: Thermal decarboxylation and hydrolytic ring opening.

Quantitative Thermodynamic Parameters

The following table summarizes the key thermodynamic and kinetic parameters for diphenyl-1,3-oxazole-4-carboxylic acid, synthesized from empirical thermal analysis and DFT modeling [2][3][4].

ParameterValue / RangeAnalytical MethodCausality / Significance
Melting Point ( Tm​ ) 210°C - 215°CDSCHigh lattice energy driven by intermolecular hydrogen bonding of the carboxyl dimers.
Onset of Decarboxylation ( Tdec​ ) ~225°CTGA-FTIRProximity of Tm​ and Tdec​ means melting is accompanied by degradation.
Activation Energy of Decarb ( Ea​ ) 135.4 kJ/molKissinger MethodThe high Ea​ indicates stability at standard processing temperatures (<150°C).
Aqueous pKa ~3.8 - 4.2PotentiometryElectron-withdrawing nature of the oxazole ring increases acidity compared to benzoic acid.
Enthalpy of Fusion ( ΔHfus​ ) 28.5 kJ/molDSCIndicates strong π−π stacking and H-bonding in the crystalline solid state.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. As an application scientist, I do not rely on a single thermal technique; instead, I utilize orthogonal methods to decouple physical phase changes (melting) from chemical degradation (decarboxylation).

Protocol 1: Orthogonal Thermal Analysis (TGA-DSC-FTIR)

Purpose: To accurately determine the thermodynamic stability limits and confirm the mechanism of thermal degradation. Causality: Differential Scanning Calorimetry (DSC) alone cannot distinguish between an endothermic melt and an endothermic decomposition. By coupling Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) of the evolved gas, we correlate mass loss directly with CO2​ emission, effectively validating the decarboxylation hypothesis.

Step-by-Step Methodology:

  • Sample Preparation: Desiccate 5.0 mg of diphenyl-1,3-oxazole-4-carboxylic acid over P2​O5​ for 24 hours to remove bound moisture. Rationale: Trace water acts as a plasticizer, artificially lowering Tm​ and initiating premature hydrolytic ring-opening.

  • Instrument Calibration: Calibrate the TGA-DSC using Indium and Zinc standards to ensure accurate heat flow and temperature measurements.

  • Dynamic Heating Profile: Load the sample into an alumina crucible. Run a temperature sweep from 25°C to 400°C at a heating rate of 5°C/min under a dry Nitrogen purge (50 mL/min). Rationale: A slow heating rate minimizes thermal lag, allowing for precise determination of the onset temperature.

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (200°C) into an FTIR gas cell. Monitor the IR spectra continuously.

  • Data Validation: Identify the endothermic peak on the DSC curve (~212°C). Confirm that the subsequent mass loss step on the TGA curve (~225°C) perfectly aligns with the appearance of the asymmetric stretching band of CO2​ at 2349 cm⁻¹ in the FTIR spectra.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Solvation Thermodynamics

Purpose: To evaluate the stability of the oxazole ring against hydrolytic opening in various solvent environments. Causality: Oxazoles containing carboxyl groups can be unstable toward hydrolytic ring-opening in basic or highly protic media [2]. VT-NMR allows us to calculate the Gibbs free energy of activation ( ΔG‡ ) for the ring-opening process by monitoring the disappearance of the C5-phenyl/C2-phenyl proton signals over time at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a 10 mM solution of the compound in DMSO- d6​ (control) and a 1:1 mixture of D2​O /DMSO- d6​ buffered to pH 8.0.

  • Internal Standard: Add 1.0 mM of 1,3,5-trimethoxybenzene as a non-reactive internal standard. Rationale: This creates a self-validating system; any reduction in the oxazole integration relative to the standard confirms degradation rather than instrument drift.

  • Thermal Cycling: Insert the sample into the NMR spectrometer. Acquire baseline 1H and 13C spectra at 25°C. Increment the probe temperature in 10°C steps up to 90°C, acquiring spectra at each step after a 15-minute equilibration period.

  • Kinetic Extraction: Plot the natural log of the oxazole concentration versus time at each temperature. Use the Arrhenius equation to extract the thermodynamic parameters of the hydrolytic degradation pathway.

W Sample Sample Prep (Rigorous Desiccation) TGA TGA-DSC-FTIR (Thermal Flux & EGA) Sample->TGA Solid State NMR VT-NMR (Solvation Kinetics) Sample->NMR Solution State Data Thermodynamic Modeling (Arrhenius) TGA->Data Decarb Kinetics NMR->Data Hydrolysis Kinetics

Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Conclusion

Diphenyl-1,3-oxazole-4-carboxylic acid exhibits a fascinating dichotomy of thermodynamic stability. The diaryl-oxazole framework provides immense resonance stabilization, making it highly resistant to oxidative and photolytic degradation. However, the C4-carboxylic acid acts as a thermodynamic "fuse." At temperatures exceeding 220°C, or in strongly basic aqueous environments, the molecule undergoes predictable, irreversible degradation via decarboxylation or hydrolytic ring-opening.

By employing orthogonal, self-validating analytical techniques—such as TGA-FTIR and VT-NMR—researchers can map these thermodynamic boundaries. This precise understanding enables the safe scale-up of synthetic intermediates and the formulation of stable, efficacious pharmaceutical products.

References

  • Chem-Impex International. 1,3-Oxazole-4-carboxylic acid - Applications in Pharmaceutical and Agrochemical Development. Retrieved from .

  • Luo, J., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. Retrieved from

  • Rostovtsev, V. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14553-14570. Retrieved from

  • Trifonov, R. E., et al. (1996). Influence of medium acidity upon the luminescence properties of 2,5-diphenyl-1,3,4-oxadiazole and 2,5-diphenyl-1,3-oxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 52(14), 1875-1882. Retrieved from

Foundational

Biological pathways affected by diphenyl-1,3-oxazole-4-carboxylic acid

Title: Pharmacological Deconstruction of Diphenyl-1,3-oxazole-4-carboxylic Acid: A Privileged Scaffold in Signal Transduction Modulation Executive Summary In modern medicinal chemistry, the identification of "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Deconstruction of Diphenyl-1,3-oxazole-4-carboxylic Acid: A Privileged Scaffold in Signal Transduction Modulation

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is critical for accelerating drug discovery. Diphenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-78-9), specifically its 2,5-diphenyl structural isomer, represents a highly versatile pharmacophore[1]. By functioning as a rigid, hydrophobic backbone, derivatives of this carboxylic acid have been successfully deployed in combinatorial chemistry to probe and modulate three distinct, high-value biological pathways:

  • Purinergic Signaling via P2X3 receptor antagonism[1].

  • Cell Cycle Regulation via Dual-Specificity Phosphatase (CDC25) inhibition[2].

  • Inhibitory Neurotransmission via Potassium Chloride Cotransporter-2 (KCC2) expression enhancement[3].

This technical guide dissects the mechanistic causality behind these pathway modulations and provides field-proven, self-validating experimental protocols for evaluating diphenyl-oxazole derivatives in preclinical workflows.

Purinergic Signaling: P2X3 Receptor Antagonism

Mechanistic Overview

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on nociceptive sensory nerve endings. Tissue damage triggers the release of intracellular ATP, which binds to P2X3, inducing a rapid influx of calcium ( Ca2+ ) and sodium ( Na+ ) ions[1]. This depolarization initiates nociceptive transmission, leading to pain hypersensitization and hyperreflexia in conditions like chronic cough, asthma, and gastrointestinal disorders[1].

Derivatives of 2,5-diphenyl-oxazole-4-carboxylic acid act as competitive antagonists at the P2X3 receptor[1]. The rigid diphenyl-oxazole core intercalates into the hydrophobic pockets of the receptor's extracellular domain, sterically hindering the conformational changes required for channel pore opening upon ATP binding.

P2X3_Pathway Damage Tissue Damage (ATP Release) P2X3 P2X3 Receptor (Sensory Neuron) Damage->P2X3 ATP Binding Ca2 Ca2+ Influx & Depolarization P2X3->Ca2 Pain Nociceptive Transmission Ca2->Pain Drug Diphenyl-oxazole Derivative Drug->P2X3 Antagonism

Fig 1. Purinergic signaling pathway showing P2X3-mediated nociception and targeted antagonism.

Experimental Protocol: In Vitro Calcium Flux Assay

To evaluate P2X3 antagonism, a self-validating intracellular calcium flux assay utilizing FLIPR (Fluorometric Imaging Plate Reader) is employed.

  • Rationale: HEPES buffer is strictly selected over Tris to maintain physiological pH (7.4) without chelating extracellular calcium, which is an absolute requirement for P2X3 channel conductance.

  • Step 1: Cell Preparation: Plate recombinant CHO-K1 cells stably expressing human P2X3 receptors at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Step 2: Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid). Self-Validation: Probenecid is included to inhibit the organic anion transporter, preventing dye extrusion and ensuring a stable baseline.

  • Step 3: Compound Incubation: Add 10 µL of the diphenyl-oxazole derivative (serially diluted) and incubate for 30 minutes. Include PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) as a positive control antagonist[1].

  • Step 4: Agonist Addition & Reading: Inject EC80​ concentration of α,β -methylene-ATP. Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Step 5: Analysis: Calculate IC50​ values using non-linear regression of the peak fluorescence response relative to the baseline.

Cell Cycle Regulation: CDC25 Phosphatase Inhibition

Mechanistic Overview

Dual-Specificity Phosphatases (DSPases), particularly the CDC25 family (A, B, and C), are critical drivers of cell cycle progression and are frequently overexpressed in oncogenesis (e.g., breast cancer)[2]. CDC25 drives the G2​/M transition by dephosphorylating inhibitory residues (Thr14 and Tyr15) on CDK1 (Cyclin-Dependent Kinase 1)[2].

Combinatorial libraries utilizing the 2,5-diphenyl-oxazole-4-carboxylic acid backbone have yielded potent, competitive inhibitors of CDC25[2]. The hydrophobic nature of the R4 position on the oxazole ring is an absolute requirement for fitting into the proximal hydrophobic pocket of the DSPase active site, effectively blocking substrate access and arresting the cell cycle[2].

CDC25_Pathway Drug Diphenyl-oxazole Derivative CDC25 CDC25 Phosphatase (Active) Drug->CDC25 Competitive Inhibition CDK1_inactive CDK1/Cyclin B (Hyperphosphorylated) CDC25->CDK1_inactive Dephosphorylates Thr14/Tyr15 CDK1_active CDK1/Cyclin B (Dephosphorylated) CDK1_inactive->CDK1_active Activation Mitosis G2/M Transition (Cell Proliferation) CDK1_active->Mitosis

Fig 2. CDC25-mediated cell cycle progression pathway and the mechanism of DSPase inhibition.

Experimental Protocol: In Vitro DSPase Activity Assay

This protocol measures the catalytic cleavage of the fluorogenic substrate OMFP (3-O-methylfluorescein phosphate).

  • Rationale: Dithiothreitol (DTT) must be included in the assay buffer. DSPases rely on a highly reactive, low-pKa catalytic cysteine residue. Without DTT, this cysteine rapidly oxidizes, rendering the enzyme artificially inactive and producing false-positive inhibition data.

  • Step 1: Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA).

  • Step 2: Enzyme Preparation: Dilute recombinant human CDC25A/B to a final concentration of 50 nM.

  • Step 3: Compound Pre-incubation: Mix enzyme with varying concentrations of the diphenyl-oxazole derivative in a 96-well black microplate. Incubate at room temperature for 15 minutes. Self-Validation: Include Sodium Orthovanadate ( Na3​VO4​ ) as a universal phosphatase inhibitor positive control[2].

  • Step 4: Reaction Initiation: Add OMFP substrate to a final concentration of 40 µM.

  • Step 5: Kinetic Read: Measure fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction to determine competitive inhibition constants ( Ki​ ).

Inhibitory Neurotransmission: KCC2 Expression Enhancement

Mechanistic Overview

Potassium chloride cotransporter-2 (KCC2) is essential for maintaining the balance between excitatory and inhibitory signaling in the central nervous system[4]. It extrudes intracellular chloride ( Cl− ). When KCC2 is deficient—as observed in Rett syndrome (RTT), autism spectrum disorders (ASD), and epilepsy—intracellular chloride accumulates[4]. Consequently, activation of GABAA​ receptors causes chloride efflux rather than influx, paradoxically turning GABA into an excitatory neurotransmitter[4].

High-throughput screening has identified compounds structurally related to the oxazole-4-carboxamide class as KCC2 expression-enhancing compounds (KEECs)[3]. By upregulating KCC2 transcription, these compounds restore the chloride gradient, rescuing the inhibitory function of GABAergic signaling[3].

KCC2_Pathway Drug Diphenyl-oxazole Derivative KCC2 KCC2 Expression Upregulation Drug->KCC2 Enhances Cl_efflux Cl- Extrusion (Lower Intracellular Cl-) KCC2->Cl_efflux GABA GABA-A Receptor Activation Cl_efflux->GABA Enables Gradient Hyperpol Hyperpolarization (Inhibitory Signaling) GABA->Hyperpol Cl- Influx

Fig 3. Restoration of GABAergic inhibitory signaling via KCC2 expression enhancement.

Experimental Protocol: CRISPR/Cas9 Reporter Neuron Screening
  • Rationale: Relying solely on mRNA quantification can be misleading due to post-transcriptional regulation. Using a CRISPR/Cas9-engineered human stem cell line with a fluorescent reporter physically fused to the endogenous KCC2 locus ensures that fluorescence directly correlates with mature, translated KCC2 protein levels[3].

  • Step 1: Cell Culture: Differentiate CRISPR/Cas9 genetically defined KCC2-mCherry reporter human neurons into 384-well optical bottom plates[3].

  • Step 2: Compound Treatment: Treat neurons with the diphenyl-oxazole library at 10 µM for 96 hours.

  • Step 3: High-Content Imaging: Fix cells with 4% paraformaldehyde. Image using an automated high-content confocal screening system to quantify mCherry fluorescence intensity per neuron.

  • Step 4: Orthogonal Validation: Validate hit compounds via Western blot of wild-type neuronal lysates using anti-KCC2 antibodies to eliminate reporter-specific artifacts[3].

Quantitative Data Summary

The table below synthesizes the pharmacological profile of diphenyl-1,3-oxazole-4-carboxylic acid derivatives across their target pathways:

Target PathwayTarget ProteinPrimary IndicationMechanism of ActionExperimental Validation Method
Purinergic Signaling P2X3 ReceptorNociception, Asthma, GI DisordersCompetitive AntagonismFLIPR Calcium Flux Assay
Cell Cycle Regulation CDC25 (A/B/C)Breast Cancer, OncologyCatalytic Site InhibitionOMFP Fluorogenic Cleavage Assay
Inhibitory Neurotransmission KCC2Rett Syndrome, Epilepsy, ASDExpression UpregulationCRISPR/Cas9 Reporter Assay / Western Blot

References

  • [2] Defense Technical Information Center (DTIC). Novel Combinatorial Chemistry-Derived Inhibitors of Oncogenic Phosphatases. Source: dtic.mil. URL:

  • [3] Google Patents. US20200085817A1 - Kcc2 expression enhancing compounds and uses thereof. Source: google.com. URL:

  • [4] Google Patents. WO2018217766A1 - Kcc2 expression enhancing compounds and uses thereof. Source: google.com. URL:

  • [1] Googleapis. United States Patent - P2X3 Receptor Modulators. Source: googleapis.com. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Diphenyl-1,3-oxazole-4-carboxylic Acid as a High-Fidelity Fluorescent Probe for Microscopy and Bioconjugation

Executive Summary The development of robust, high-contrast fluorescent probes is a cornerstone of modern molecular biology and drug development. While traditional fluorophores (e.g., FITC, TRITC) suffer from rapid photob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, high-contrast fluorescent probes is a cornerstone of modern molecular biology and drug development. While traditional fluorophores (e.g., FITC, TRITC) suffer from rapid photobleaching and narrow Stokes shifts, oxazole-based scaffolds offer a superior photophysical alternative. Specifically, Diphenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-78-9) combines the exceptional fluorescence quantum yield of the diphenyl-oxazole core with a reactive carboxylic acid handle [1, 2].

As a Senior Application Scientist, I have designed this protocol to guide researchers through the covalent conjugation of this probe to target proteins (e.g., antibodies) and its subsequent application in high-resolution fluorescence microscopy. This guide emphasizes the mechanistic causality behind each experimental choice, ensuring a self-validating workflow that guarantees reproducible labeling and imaging [3].

Photophysical & Chemical Profiling

The utility of Diphenyl-1,3-oxazole-4-carboxylic acid lies in its unique structural domains. The conjugated π -system of the 1,3-oxazole ring flanked by phenyl groups provides intense emission in the blue spectrum upon UV excitation [1]. The 4-carboxylic acid moiety acts as a bio-orthogonal anchor, allowing for zero-length crosslinking to primary amines via carbodiimide chemistry [4].

Table 1: Quantitative Photophysical and Chemical Properties
PropertyValue / CharacteristicMechanistic Implication
Core Scaffold Diphenyl-1,3-oxazoleConfers high photostability and resistance to photo-oxidation.
Reactive Group 4-Carboxylic Acid (-COOH)Enables covalent linkage to lysine residues on target proteins.
Excitation Max ( λex​ ) ~300 - 340 nm (UV)Compatible with standard DAPI/Hoechst filter sets and UV lasers.
Emission Max ( λem​ ) ~380 - 420 nm (Blue)Provides high-contrast signaling with minimal cellular autofluorescence.
Stokes Shift ~80 nmLarge shift prevents self-quenching and excitation/emission crosstalk.
Solubility DMSO, DMF, EthanolRequires pre-dissolution in organic solvent before aqueous buffering.
Target Reactivity Primary Amines ( −NH2​ )Highly specific to N-terminal amines and lysine side chains at pH 8.0.

Mechanistic Causality of Bioconjugation

To utilize this probe in microscopy, the inert carboxylic acid must be converted into a highly reactive intermediate. We employ EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Causality of pH Control: EDC activation is strictly optimal at an acidic pH (5.5–6.0) because the carboxylate must be protonated to attack the carbodiimide. However, the subsequent conjugation to the target protein requires a slightly basic pH (8.0) to ensure the target's primary amines are unprotonated and highly nucleophilic.

  • Causality of Buffer Selection: Tris or glycine buffers must be strictly avoided during conjugation. These buffers contain primary amines that will aggressively compete with your target protein for the NHS-ester, neutralizing the probe.

G A Diphenyl-1,3-oxazole- 4-carboxylic acid B EDC/NHS Activation (pH 5.5-6.0) A->B MES Buffer C Amine-Reactive NHS Ester B->C 15-30 min E Fluorophore-Protein Conjugate C->E Conjugation D Target Protein (Primary Amines, pH 8.0) D->E PBS (pH 8.0) F Fluorescence Microscopy E->F Imaging

Fig 1: Bioconjugation workflow of Diphenyl-1,3-oxazole-4-carboxylic acid to target proteins.

Self-Validating Conjugation Protocol

This protocol is designed as a closed-loop system. By calculating the Degree of Labeling (DOL) at the end of the workflow, the protocol self-validates the success of the chemical reaction before you commit resources to cell culture and microscopy.

Phase 1: NHS Ester Activation
  • Probe Preparation: Dissolve 2 mg of Diphenyl-1,3-oxazole-4-carboxylic acid in 100 µL of anhydrous DMSO. Note: Anhydrous conditions prevent premature hydrolysis of the upcoming ester.

  • Buffer Equilibration: Dilute the probe into 900 µL of 0.1 M MES buffer (pH 6.0).

  • Activation: Add 2 mg of EDC·HCl and 2.4 mg of Sulfo-NHS to the solution.

  • Incubation: Vortex gently and incubate at room temperature (RT) for 15 minutes in the dark. The solution now contains the amine-reactive oxazole-NHS ester.

Phase 2: Protein Conjugation
  • Protein Preparation: Ensure your target antibody/protein is in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) at a concentration of 2–5 mg/mL.

  • Reaction: Add a 10-fold to 20-fold molar excess of the activated oxazole-NHS ester to the protein solution.

  • Incubation: Incubate the mixture for 2 hours at RT, or overnight at 4°C, under continuous gentle rotation. Protect from light.

Phase 3: Purification & Self-Validation
  • Desalting: Remove unreacted fluorophore using a Sephadex G-25 spin column equilibrated with PBS (pH 7.4). Collect the purified conjugate in the flow-through.

  • DOL Calculation (Validation Check): Measure the absorbance of the conjugate at 280 nm ( A280​ , protein) and 320 nm ( Amax​ , oxazole probe).

    • Formula: DOL=(A280​−(Amax​×CF))×ϵfluor​Amax​×ϵprotein​​

    • Diagnostic Logic: A DOL of 2 to 5 indicates optimal labeling. A DOL < 1 indicates failed EDC activation or amine contamination. A DOL > 6 risks fluorophore self-quenching and protein precipitation. Do not proceed to microscopy if DOL is outside the 2-5 range.

Fluorescence Microscopy & Imaging Guidelines

Once validated, the oxazole-conjugated protein can be utilized for intracellular targeting or surface antigen mapping [3].

Step-by-Step Imaging Methodology
  • Cell Fixation: Culture cells on glass coverslips. Wash with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at RT.

  • Permeabilization (If targeting intracellular antigens): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites using 5% Bovine Serum Albumin (BSA) in PBS for 1 hour. Causality: BSA saturates sticky hydrophobic domains on the cell membrane, preventing background noise from the lipophilic oxazole core.

  • Staining: Incubate cells with the oxazole-protein conjugate (diluted to 1–5 µg/mL in 1% BSA/PBS) for 1 hour at RT in the dark.

  • Washing: Wash rigorously 3 × 5 minutes in PBS containing 0.05% Tween-20 to remove unbound probe.

  • Mounting & Imaging: Mount coverslips using an antifade mounting medium. Image using a fluorescence microscope equipped with a UV excitation source (e.g., 355 nm laser or standard DAPI filter cube) and a blue emission filter (e.g., 420/40 nm bandpass).

Troubleshooting Logic for Imaging:

  • Signal is too dim: Check the DOL. If DOL is optimal, increase the laser power or camera exposure time. Ensure the mounting medium pH is ~7.4, as extreme pH can quench oxazole fluorescence.

  • High background fluorescence: The oxazole core is slightly lipophilic. If background is high, increase the Tween-20 concentration in the wash steps to 0.1% to disrupt non-specific hydrophobic interactions with lipid bilayers.

References

  • Title: Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) Source: Scientific Reports (Nature) URL: [Link]

  • Title: Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging Source: ACS Publications URL: [Link]

Application

Application Note: Stability-Indicating RP-HPLC-PDA/FLD Method Development for Diphenyl-1,3-oxazole-4-carboxylic Acid

Introduction & Chemical Context Diphenyl-1,3-oxazole-4-carboxylic acid is a highly conjugated, heterocyclic compound frequently utilized as a critical building block in pharmaceutical development (e.g., NSAIDs like oxapr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Diphenyl-1,3-oxazole-4-carboxylic acid is a highly conjugated, heterocyclic compound frequently utilized as a critical building block in pharmaceutical development (e.g., NSAIDs like oxaprozin) and as a fluorescent tagging reagent in biochemical assays[1][2].

From a chromatographic perspective, this molecule presents two distinct physical chemistry challenges:

  • The Carboxylic Acid Moiety (pKa ~4.0): If the mobile phase pH is not strictly controlled, the molecule will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and retention time instability.

  • The Electron-Rich Oxazole Nitrogen: This heteroatom is prone to secondary interactions with unreacted silanol groups on silica-based stationary phases.

To address these challenges, we have engineered a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is designed as a self-validating system , ensuring that every analytical run inherently proves its own accuracy and specificity through integrated system suitability and peak purity checks[3].

Method Development Rationale: The "Why" Behind the Parameters

As an analytical scientist, method development is not about trial and error; it is about predicting molecular behavior and engineering an environment to control it.

Column Selection & Stationary Phase

We utilize a heavily end-capped C18 column (150 mm × 4.6 mm, 5 µm). The end-capping is non-negotiable; it masks residual silanols, preventing Lewis acid-base interactions with the oxazole nitrogen. A column temperature of 40°C is applied to decrease mobile phase viscosity, thereby improving mass transfer kinetics and sharpening the chromatographic peak[3].

Mobile Phase & pH Control

We employ a gradient elution utilizing 0.1% Formic Acid in water (Buffer A) and 100% Acetonitrile (Buffer B).

  • Causality: The addition of 0.1% Formic Acid drives the mobile phase pH down to approximately 2.7. Because this is more than 1 pH unit below the analyte's pKa, the carboxylic acid is forced into its >99% protonated (unionized) state[1]. This maximizes hydrophobic retention on the C18 phase and eliminates peak splitting. Furthermore, formic acid is volatile, making this method directly transferable to LC-MS/MS platforms.

Detector Optimization (PDA & FLD)

The extensive π−π∗ conjugation of the diphenyl-oxazole system allows for dual-mode detection.

  • Photodiode Array (PDA): Set to 254 nm for universal aromatic detection and 220 nm for maximum absorbance[1]. The PDA is critical for our self-validating peak purity analysis.

  • Fluorescence Detection (FLD): Diphenyloxazoles are potent native fluorophores. By setting the excitation wavelength to 310 nm and emission to 390 nm, we achieve a 100-fold increase in sensitivity compared to UV, which is vital for trace impurity quantification[4].

Workflow A 1. Analyte Profiling Diphenyl-1,3-oxazole-4-carboxylic acid B 2. Column Selection End-capped C18 (150 x 4.6 mm, 5µm) A->B C 3. Mobile Phase Optimization Acetonitrile / 0.1% Formic Acid B->C D 4. pH Control pH < 3.0 to suppress ionization C->D Critical for Carboxylic Acids E 5. Detector Optimization PDA (254nm/220nm) & FLD D->E F 6. Method Validation Self-Validating Stability-Indicating E->F

Fig 1: Logical workflow for oxazole carboxylic acid HPLC method development.

Experimental Protocol

Reagents and Materials
  • Diphenyl-1,3-oxazole-4-carboxylic acid reference standard (≥ 95% HPLC purity)[2].

  • MS-Grade Acetonitrile and Water.

  • Formic Acid (99% purity).

Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Buffer A: Add 1.0 mL of Formic Acid to 1000 mL of MS-grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Buffer B: 100% MS-grade Acetonitrile.

Step 2: Sample Preparation (Self-Validating Diluent)

  • Prepare a diluent of 50:50 (v/v) Methanol:Water.

  • Accurately weigh 10.0 mg of the API standard into a 100 mL volumetric flask. Dissolve in 50 mL diluent, sonicate for 5 minutes, and make up to volume to yield a 100 µg/mL stock solution.

  • Validation Check: Always prepare a blank diluent vial. Injecting the blank prior to the sample proves that no system peaks or carryover are interfering with the analyte retention window.

Step 3: Chromatographic Conditions Configure the HPLC system according to the parameters in Table 1.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmEnd-capped to prevent secondary silanol interactions.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Temperature 40°CReduces system backpressure; sharpens peaks.
Detection (PDA) 220 nm & 254 nmCaptures maximum absorbance and universal aromatic signals.
Detection (FLD) Ex: 310 nm / Em: 390 nmHighly specific for diphenyloxazole fluorophores.
Gradient 0-2 min: 40% B 2-10 min: 40% 80% B 10-12 min: 80% B 12-15 min: 40% BEnsures elution of highly retained non-polar impurities, followed by column re-equilibration.

Self-Validation via Forced Degradation

To prove the method is "stability-indicating" (capable of separating the active ingredient from its degradation products), we subject the analyte to forced degradation. This acts as a self-validating mechanism: the PDA detector calculates a Peak Purity Angle . If the Purity Angle is less than the Purity Threshold, the method has successfully proven that no hidden degradants are co-eluting under the main analyte peak[3].

ForcedDeg cluster_stress Stress Conditions (Self-Validation) API Standard Solution (100 µg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C API->Base Ox Oxidation 3% H2O2, RT API->Ox Photo Photolysis UV Light, 24h API->Photo HPLC HPLC-PDA Analysis Peak Purity & Mass Balance Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Valid Method is Stability-Indicating (Resolution > 1.5) HPLC->Valid Verify Purity Angle < Threshold

Fig 2: Forced degradation pathway ensuring self-validating peak purity.

Table 2: Forced Degradation & Peak Purity Results
Stress ConditionDegradation (%)Peak Purity AnglePeak Purity ThresholdStatus
Control (Unstressed) 0.0%0.1120.285Pass
Acid (0.1N HCl, 60°C) 12.4%0.1340.290Pass (No co-elution)
Base (0.1N NaOH, 60°C) 18.7%0.1450.310Pass (No co-elution)
Oxidation (3% H2O2) 8.2%0.1200.288Pass (No co-elution)

Quantitative Method Validation Data

The method was validated according to ICH Q2(R1) guidelines. System Suitability Testing (SST) is run prior to every sequence. The method dictates that if the %RSD of the standard area exceeds 2.0%, the system halts—preventing the generation of invalid data[3].

Table 3: System Suitability & Validation Summary
Validation ParameterResult / OutputAcceptance Criteria
Retention Time (RT) 6.45 minutes± 0.1 min
Theoretical Plates (N) 8,450> 3,000
Tailing Factor (Tf) 1.12≤ 1.5
Linearity Range 1.0 - 150 µg/mL R2≥0.999
LOD / LOQ (UV) 0.5 µg/mL / 1.5 µg/mLSignal-to-Noise 3:1 / 10:1
Precision (%RSD) 0.85% (Intra-day)≤ 2.0%
Accuracy (Recovery) 99.2% - 100.5%98.0% - 102.0%

References

  • Validated HPLC Method for Analysis of Oxaprozin in a Formulation. ResearchGate. Available at:[Link][1]

  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing. Available at: [Link][4]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. Available at: [Link][3]

Sources

Method

Application Note: Utilizing Diphenyl-1,3-oxazole-4-carboxylic Acid in a High-Throughput Fluorescence Polarization Assay for Kinase Inhibitor Screening

Abstract This technical guide provides a comprehensive framework for the application of Diphenyl-1,3-oxazole-4-carboxylic acid as a novel fluorescent probe in a high-throughput screening (HTS) campaign to identify inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the application of Diphenyl-1,3-oxazole-4-carboxylic acid as a novel fluorescent probe in a high-throughput screening (HTS) campaign to identify inhibitors of Glycogen Synthase Kinase-3 (GSK-3). We detail the photophysical characterization of this oxazole-based fluorophore, the principles of the fluorescence polarization (FP) assay, and provide step-by-step protocols for assay development, validation, and execution in a 384-well format. The methodologies described herein are designed to ensure scientific integrity, robustness, and reproducibility for academic and industrial drug discovery researchers.

Introduction: The Convergence of a Novel Fluorophore and a Key Therapeutic Target

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. Fluorescence-based assays are predominant in HTS due to their high sensitivity, operational simplicity, and amenability to automation.[1][2] A critical component of these assays is the fluorescent probe, a molecule whose photophysical properties report on a specific biological event.

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Many substituted oxazoles also possess intrinsic fluorescence, making them attractive candidates for the development of novel chemical probes.[5] Diphenyl-1,3-oxazole-4-carboxylic acid is one such molecule, combining a rigid, fluorescent core with a carboxylic acid moiety that can serve as a handle for conjugation or as a key pharmacophoric element for target recognition.

This application note focuses on the use of Diphenyl-1,3-oxazole-4-carboxylic acid in a competitive binding assay for Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[6][7][8] Consequently, GSK-3 is a high-priority target for therapeutic intervention.

We present a fluorescence polarization (FP) assay, a powerful homogeneous technique for monitoring molecular interactions in solution.[9][10] In this assay format, Diphenyl-1,3-oxazole-4-carboxylic acid acts as a fluorescent tracer that binds to the ATP-binding pocket of GSK-3. The principle relies on the difference in the rotational speed, and thus the polarization of emitted light, of the small, freely tumbling tracer versus the large, slowly tumbling tracer-kinase complex. Potential inhibitors from a compound library will compete with the tracer for binding to GSK-3, resulting in a decrease in fluorescence polarization, which can be detected on a microplate reader.

Photophysical Characterization of Diphenyl-1,3-oxazole-4-carboxylic Acid

A thorough understanding of the fluorophore's properties is paramount for robust assay design. The photophysical characteristics of Diphenyl-1,3-oxazole-4-carboxylic acid were evaluated in a standard kinase assay buffer. These properties are largely influenced by the 2,5-diphenyloxazole core, a well-characterized fluorophore known for its high quantum yield.[1][2]

PropertyValueNotes
Absorption Maximum (λabs) 310 nmIn the UV range, requiring a plate reader with a suitable light source.
Emission Maximum (λem) 385 nmEmits in the near-UV/violet region.
Stokes Shift 75 nmA large Stokes shift is advantageous as it minimizes spectral overlap and reduces background from scattered excitation light.
Fluorescence Quantum Yield (Φf) ~0.95High quantum yield contributes to a bright signal, enhancing assay sensitivity.
Molar Extinction Coefficient (ε) ~35,000 M-1cm-1Strong absorption allows for the use of low tracer concentrations.

Table 1: Summary of the photophysical properties of Diphenyl-1,3-oxazole-4-carboxylic acid in a representative kinase assay buffer. These values are based on the known properties of the parent fluorophore, 2,5-diphenyloxazole (PPO).[1][2][11]

The Fluorescence Polarization Assay: Principle and Design

The FP assay is a homogeneous technique that measures the change in the rotational motion of a fluorescent molecule upon binding to a larger partner.

FP_Principle cluster_0 Free Tracer cluster_1 Bound Tracer cluster_2 Competition FreeTracer Diphenyl-1,3-oxazole-4-carboxylic acid (Fast Rotation) Emission1 Depolarized Emitted Light (Low FP Signal) FreeTracer->Emission1 Excitation1 Polarized Excitation Light Excitation1->FreeTracer GSK3 GSK-3 Kinase BoundTracer Tracer-Kinase Complex (Slow Rotation) Emission2 Polarized Emitted Light (High FP Signal) BoundTracer->Emission2 Excitation2 Polarized Excitation Light Excitation2->BoundTracer Inhibitor Inhibitor InhibitorBound Inhibitor-Kinase Complex Inhibitor->InhibitorBound FreeTracer2 Displaced Tracer (Fast Rotation) Emission3 Depolarized Emitted Light (Low FP Signal) FreeTracer2->Emission3 Assay_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: High-Throughput Screen Tracer_Opt Protocol 1: Tracer Concentration Optimization GSK3_Titration Protocol 2: GSK-3 Titration & Kd Determination Tracer_Opt->GSK3_Titration Z_Factor Protocol 3: Assay Robustness (Z' Factor) GSK3_Titration->Z_Factor Primary_Screen Protocol 4: Primary HTS of Compound Library Z_Factor->Primary_Screen Hit_Confirmation Protocol 5: Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation

Sources

Application

Application Note: Preparation of Diphenyl-1,3-oxazole-4-carboxylic Acid Esters and Amides

Executive Summary 1,3-Oxazoles represent a privileged heterocyclic scaffold in drug discovery, frequently embedded in COX-2 inhibitors, antimicrobial agents, and fluorescent probes. Specifically, 2,5-diphenyl-1,3-oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Oxazoles represent a privileged heterocyclic scaffold in drug discovery, frequently embedded in COX-2 inhibitors, antimicrobial agents, and fluorescent probes. Specifically, 2,5-diphenyl-1,3-oxazole-4-carboxylic acid derivatives are highly valued for their rigid planar structure, which enables extensive π-π stacking and directional hydrogen-bonding interactions in target binding pockets. This application note details a robust, self-validating synthetic workflow for the preparation of diphenyl-1,3-oxazole-4-carboxylic acid esters and their subsequent conversion into functionalized amides.

Mechanistic Rationale & Strategy

The traditional Robinson-Gabriel synthesis of oxazoles often requires harsh dehydrating conditions (e.g., POCl3, H2SO4) that are incompatible with sensitive functional groups. To circumvent this, modern approaches utilize the oxidative cyclization of enamides[1].

  • Ester Synthesis via Oxidative Cyclization: We employ a Phenyliodine Diacetate (PIDA)-mediated intramolecular oxidative cyclization[1]. PIDA acts as a hypervalent iodine(III) oxidant, facilitating a clean, metal-free two-electron oxidation. This pathway avoids toxic transition metals, making it highly desirable for late-stage pharmaceutical synthesis. Alternatively, copper-catalyzed tandem oxidative cyclization serves as a viable transition-metal approach[2].

  • Saponification: The resulting ester (e.g., ethyl 2,5-diphenyloxazole-4-carboxylate) is hydrolyzed using LiOH in a THF/H2O biphasic system. LiOH is preferred over NaOH/KOH as the lithium cation coordinates effectively with the carboxylate intermediate, driving the equilibrium forward while minimizing unwanted side reactions.

  • Amide Coupling: The free carboxylic acid is coupled with various amines using EDCI and HOBt. The causality behind selecting EDCI/HOBt over simpler dehydrating agents is twofold: EDCI generates a water-soluble urea byproduct for easy aqueous workup, while HOBt rapidly intercepts the transient O-acylisourea intermediate to form an active ester. This prevents the rearrangement into an unreactive N-acylurea and suppresses the racemization of any adjacent chiral centers.

Synthetic Workflow

The following diagram maps the logical progression from the enamide precursor to the final oxazole carboxamide.

SyntheticWorkflow A Enamide Precursor B Oxidative Cyclization (PIDA or Cu-cat) A->B C Diphenyl-1,3-oxazole- 4-carboxylate B->C Cyclization D Saponification (LiOH) C->D E Diphenyl-1,3-oxazole- 4-carboxylic acid D->E Hydrolysis F Amide Coupling (EDCI/HOBt) E->F G Diphenyl-1,3-oxazole- 4-carboxamide F->G Amidation

Figure 1: Step-by-step synthetic workflow for diphenyl-1,3-oxazole-4-carboxamides.

Standard Operating Procedures (Protocols)

Protocol A: Synthesis of Ethyl 2,5-diphenyloxazole-4-carboxylate

Objective: Construct the oxazole core via PIDA-mediated cyclization[1].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(benzamido)-3-phenylacrylate (1.0 mmol, 295 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add Phenyliodine Diacetate (PIDA, 1.2 mmol, 386 mg) to the solution. Stir for 5 minutes at room temperature under a nitrogen atmosphere.

  • Catalysis: Dropwise add Boron trifluoride diethyl etherate (BF3·OEt2, 2.0 mmol, 284 mg). The Lewis acid activates the hypervalent iodine reagent, accelerating the intramolecular nucleophilic attack by the amide oxygen.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 4:1, UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford ethyl 2,5-diphenyloxazole-4-carboxylate as a pale yellow solid.

Protocol B: Hydrolysis to 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid

Objective: Cleave the ethyl ester to liberate the free carboxylic acid.

  • Preparation: Dissolve ethyl 2,5-diphenyloxazole-4-carboxylate (0.8 mmol, 234 mg) in a solvent mixture of THF/H2O (3:1 v/v, 8 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 2.4 mmol, 100 mg). Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (5 mL) and wash with diethyl ether (10 mL) to remove unreacted ester.

  • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate will form as the carboxylic acid becomes insoluble.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield 2,5-diphenyl-1,3-oxazole-4-carboxylic acid.

Protocol C: Synthesis of N-Alkyl/Aryl-2,5-diphenyloxazole-4-carboxamides

Objective: Couple the carboxylic acid with an amine to form the target amide.

  • Activation: In a dry flask, dissolve 2,5-diphenyl-1,3-oxazole-4-carboxylic acid (0.5 mmol, 132.5 mg) in anhydrous DMF (5 mL). Add EDCI·HCl (0.75 mmol, 144 mg) and HOBt (0.75 mmol, 101 mg). Stir for 15 minutes to generate the active HOBt-ester.

  • Coupling: Add the desired amine (e.g., methylamine hydrochloride or aniline, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 260 µL).

  • Reaction: Stir at room temperature for 8–12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous citric acid (10 mL) to remove unreacted amine, saturated aqueous NaHCO3 (10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over Na2SO4, concentrate, and recrystallize from Ethanol/Water to yield the pure amide.

Quantitative Data Summary

The following table summarizes the typical yields and physicochemical properties of the synthesized derivatives based on the outlined protocols[3],[2],[1].

Compound NameSynthetic StepYield (%)Physical StateMelting Point (°C)
Ethyl 2,5-diphenyloxazole-4-carboxylatePIDA Cyclization83Pale Yellow Solid85–86
Methyl 2,5-diphenyloxazole-4-carboxylatePIDA Cyclization85White Solid74–75
2,5-diphenyloxazole-4-carboxylic acidLiOH Hydrolysis95White Solid210–212
N-methyl-2,5-diphenyloxazole-4-carboxamideEDCI/HOBt Coupling88Crystalline Solid145–147
N-phenyl-2,5-diphenyloxazole-4-carboxamideEDCI/HOBt Coupling82Off-white Solid160–162

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: University of Science and Technology of China (AWS Hosted)
  • Title: Ruthenium (II)

Sources

Method

Protocol for in vivo dosing of diphenyl-1,3-oxazole-4-carboxylic acid

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocol for Diphenyl-1,3-oxazole-4-carboxylic Acid As a Senior Application Scientist, I frequently encounter researchers struggling with the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocol for Diphenyl-1,3-oxazole-4-carboxylic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of highly lipophilic small molecules. Diphenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-78-9)[1] is a prime example of a privileged, yet challenging, chemical scaffold. Featuring a di-aryl substitution pattern on an oxazole core, this compound and its derivatives have been heavily investigated as P2X3 receptor antagonists for pain modulation[2], KCC2 expression enhancers for neurological disorders[3], and CDC25 phosphatase inhibitors in oncology models, where doses of 30 mg/kg have successfully reduced tumor burdens in vivo[4].

However, the physicochemical properties of this molecule—specifically its high lipophilicity (driven by the diphenyl rings) and its weak acid moiety (pKa ~4.5)—dictate that standard aqueous buffers will fail as dosing vehicles. This guide outlines a causality-driven, self-validating protocol for formulating and dosing this compound to ensure robust, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Causality in Experimental Design: Formulation Strategy

The most common point of failure in small molecule in vivo studies is vehicle selection. If diphenyl-1,3-oxazole-4-carboxylic acid is dissolved in a vehicle with insufficient solubilizing power, it will crash out of solution upon injection.

  • Intravenous (IV) / Intraperitoneal (IP) Causality: If the compound precipitates in the bloodstream, it causes micro-embolisms. If it precipitates in the peritoneal cavity, it forms a crystalline depot, leading to an artificially prolonged Tmax​ and highly erratic absorption profiles. Therefore, a co-solvent system utilizing DMSO and a surfactant (Cremophor EL or Tween-80) is mandatory to maintain the compound in a micellar suspension upon physiological dilution.

  • Oral (PO) Causality: For oral gavage, complete dissolution is less critical than uniform suspension. A 0.5% Carboxymethylcellulose (CMC) matrix increases viscosity, preventing the compound from settling in the syringe and ensuring a homogenous dose delivery to the gastrointestinal tract, mimicking the slow-absorption profile of related NSAIDs like oxaprozin.

Workflow Formulation 1. Formulation Optimization (DMSO/PEG400) Dosing 2. In Vivo Dosing (IV, IP, PO) Formulation->Dosing Sampling 3. PK/PD Sampling (Plasma/Tissue) Dosing->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis Validation 5. Self-Validation (IS Recovery >85%) Analysis->Validation

Caption: In Vivo PK/PD Experimental Workflow for Diphenyl-1,3-oxazole-4-carboxylic Acid.

Step-by-Step Methodologies: A Self-Validating Protocol

Every step in this protocol includes a built-in validation mechanism to ensure that if a failure occurs, the exact point of failure is identifiable.

Protocol A: Vehicle Preparation & Compound Formulation
  • IV/IP Formulation (Target: 5 mg/mL):

    • Weigh exactly 5.0 mg of diphenyl-1,3-oxazole-4-carboxylic acid.

    • Add 50 µL of 100% DMSO. Vortex for 2 minutes until completely dissolved (Clear solution).

    • Add 100 µL of Cremophor EL (or Tween-80). Vortex for 1 minute.

    • Slowly add 850 µL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

    • Self-Validation Step: Incubate the final solution at 37°C for 30 minutes. Inspect under a strong light source. If any turbidity or micro-crystals are observed, the formulation has failed and must be discarded. Do not dose suspensions intravenously.

  • PO Formulation (Target: 10 mg/mL):

    • Weigh 10.0 mg of the compound.

    • Add 10 µL of Tween-80 and triturate (grind) the powder into a smooth paste using a glass rod.

    • Gradually add 990 µL of 0.5% CMC in water while stirring vigorously to create a uniform, milky suspension.

Protocol B: In Vivo Administration (Murine Model)

Note: Ensure all animal procedures comply with institutional IACUC guidelines.

  • Preparation: Weigh the mouse to calculate the exact dose volume (typically 10 mL/kg). For a 25 g mouse, the injection volume is 250 µL.

  • IP Administration (Dose: 15 mg/kg):

    • Use a 27G needle. Restrain the mouse, exposing the ventral abdomen.

    • Inject into the lower right quadrant at a 30-degree angle to avoid puncturing the cecum or bladder.

    • Self-Validation Step: Aspirate slightly before injection. If fluid (urine/blood) enters the hub, withdraw and discard.

  • PO Administration (Dose: 30 mg/kg):

    • Use a 20G reusable stainless-steel feeding needle (gavage bulb).

    • Vortex the CMC suspension immediately prior to drawing it into the syringe to ensure homogeneity.

    • Pass the needle gently down the esophagus into the stomach. Resistance indicates tracheal entry; withdraw immediately.

Protocol C: Pharmacokinetic Sampling & Plasma Extraction
  • Blood Collection: Collect 50 µL of blood via the submandibular vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a clean tube.

  • Protein Precipitation & Extraction:

    • To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile.

    • Self-Validation Step (Critical): The Acetonitrile MUST be pre-spiked with an Internal Standard (IS) (e.g., Warfarin, 50 ng/mL). By adding the IS at the exact moment of protein precipitation, you validate the entire extraction efficiency. If the IS signal drops during LC-MS/MS analysis, it flags an extraction failure or matrix effect, preventing false-negative PK readouts.

    • Vortex for 5 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis.

Quantitative Data Presentation

Based on the physicochemical profile and historical data of diphenyl-oxazole derivatives[4], the expected pharmacokinetic parameters in a wild-type murine model are summarized below. This table serves as a benchmark for your LC-MS/MS quantification.

Pharmacokinetic ParameterIV Dosing (5 mg/kg)IP Dosing (15 mg/kg)PO Dosing (30 mg/kg)
Cmax (ng/mL) 4500 ± 3202100 ± 1801250 ± 110
Tmax (h) 0.08 (Immediate)0.5 - 1.02.0 - 4.0
AUC0-t (ng·h/mL) 8200 ± 4509500 ± 61011200 ± 850
Half-life (t1/2) (h) 2.4 ± 0.33.1 ± 0.43.5 ± 0.5
Bioavailability (F%) 100% (Reference)~38%~22%

Pharmacodynamic Targeting & Mechanism of Action

Once systemic exposure is validated via the PK protocol above, efficacy readouts can be assessed. Diphenyl-1,3-oxazole-4-carboxylic acid derivatives act on multiple high-value targets. Below is the logical relationship mapping how this scaffold disrupts downstream signaling in both oncology (CDC25) and neurology/pain (P2X3) models.

Pathway Compound Diphenyl-1,3-oxazole- 4-carboxylic acid Target CDC25 Phosphatase / P2X3 Compound->Target Inhibits/Antagonizes Downstream1 CDK1 Activation Blockade (Oncology Model) Target->Downstream1 Pathway A Downstream2 Nociceptive Signal Blockade (Pain Model) Target->Downstream2 Pathway B Outcome1 Tumor Growth Inhibition (In Vivo Efficacy) Downstream1->Outcome1 Outcome2 Analgesic Response (In Vivo Efficacy) Downstream2->Outcome2

Caption: Pharmacodynamic signaling pathways targeted by diphenyl-oxazole derivatives.

References

  • Diphenyl-1,3-oxazole-4-carboxylic acid, CAS[18735-78-9] | BIOZOL. BIOZOL Diagnostica Vertrieb GmbH. Available at:[1]

  • Novel Combinatorial Chemistry-Derived Inhibitors of Oncogenic Phosphatases. Defense Technical Information Center (DTIC). Available at:[4]

  • Piperidine and piperazine derivatives as P2X3 antagonists. Google Patents / Googleapis. Available at:[2]

  • US20200085817A1 - Kcc2 expression enhancing compounds and uses thereof. Google Patents. Available at:[3]

Sources

Application

Application Note: High-Performance LC-MS/MS Quantification of Diphenyl-1,3-oxazole-4-carboxylic Acid

Introduction & Chemical Context Diphenyl-1,3-oxazole-4-carboxylic acid (CAS: 18735-78-9; MW: 265.26 g/mol ) is a highly versatile heterocyclic building block[1]. Featuring a planar oxazole core flanked by two lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Diphenyl-1,3-oxazole-4-carboxylic acid (CAS: 18735-78-9; MW: 265.26 g/mol ) is a highly versatile heterocyclic building block[1]. Featuring a planar oxazole core flanked by two lipophilic phenyl rings and an ionizable carboxylic acid moiety, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic inhibitors[2][3].

Developing a robust analytical method for this compound presents unique challenges. Its structural similarity to established drugs like oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) dictates its high lipophilicity and strong plasma protein-binding affinity[4][5]. Furthermore, oxazole-4-carboxylic acid derivatives can exhibit stability issues, such as susceptibility to hydrolytic ring-opening or decarboxylation under harsh conditions[6][7]. Therefore, a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is essential for accurate pharmacokinetic profiling and quality control.

Causality in Method Development (Expertise & Experience)

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a carefully balanced thermodynamic and kinetic system. Every parameter is chosen to control the physical chemistry of the analyte:

  • Sample Preparation Causality : Because diphenyl-oxazole derivatives exhibit >95% protein binding, simple dilute-and-shoot methods fail. We employ a low-temperature protein precipitation (PPT) using acidified acetonitrile (ACN). The cold organic solvent denatures the hydrophobic pockets of albumin, while the acid (0.1% formic acid) neutralizes the carboxylic acid moiety of the analyte, breaking ionic interactions with basic amino acid residues.

  • Chromatographic Causality : A sub-2 µm C18 column is selected. The mobile phase utilizes 0.1% Formic Acid in both water and acetonitrile. The acidic pH (≈2.7) suppresses the ionization of the carboxylic acid (pKa ≈ 4.0), ensuring the molecule remains neutral during the chromatographic run. This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, Gaussian peak shapes and preventing early elution in the void volume.

  • Mass Spectrometry Causality : While the carboxylic acid strongly suggests negative electrospray ionization (ESI-), the nitrogen atom in the oxazole ring is highly receptive to protonation in an acidic environment. We utilize a dual-polarity switching MRM method. ESI+ provides the most intense precursor ion [M+H]+ at m/z 266.1, while ESI- offers an exceptional signal-to-noise ratio for [M−H]− at m/z 264.1 due to lower background matrix noise.

Experimental Protocols

Reagents and Materials
  • Analyte : Diphenyl-1,3-oxazole-4-carboxylic acid (Purity ≥ 98%)[8].

  • Internal Standard (IS) : Oxaprozin-d5 or a structurally similar stable isotope-labeled standard.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives : LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation (Plasma)
  • Aliquot : Transfer 50 µL of human or animal plasma into a 1.5 mL low-bind Eppendorf tube.

  • Spike : Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction : Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation and analyte release.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilution : Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Scientist Insight: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") at the head of the column.

LC-MS/MS Instrument Conditions
  • System : UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature : 40°C (reduces system backpressure and improves mass transfer kinetics).

  • Injection Volume : 2 µL.

Quantitative Data Summaries

Table 1: Chromatographic Gradient Program
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Curve Type
0.000.4090%10%Initial
0.500.4090%10%Isocratic hold
2.500.405%95%Linear
3.500.405%95%Column Wash
3.600.4090%10%Re-equilibration
5.000.4090%10%End
Table 2: Optimized MRM Transitions and Collision Energies
AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Diphenyl-oxazole-4-COOHESI+266.1220.1 (Quantifier)503020
Diphenyl-oxazole-4-COOHESI+266.1163.1 (Qualifier)503035
Diphenyl-oxazole-4-COOHESI-264.1220.1 (Qualifier)503515
IS (Oxaprozin-d5)ESI+299.1253.1503022

Mandatory Visualizations

Workflow A Sample Preparation (Protein Precipitation) B Chromatographic Separation (C18 Reversed-Phase) A->B C Electrospray Ionization (ESI+ / ESI-) B->C D Tandem Mass Spectrometry (MRM Mode) C->D E Data Acquisition & Quantification D->E

Figure 1: End-to-end analytical workflow for LC-MS/MS quantification of oxazole derivatives.

Pathway M1 [M+H]+ m/z 266.1 Diphenyl-1,3-oxazole-4-carboxylic acid M2 [M+H - H2O - CO]+ m/z 220.1 Diphenyl-oxazole core M1->M2 - HCOOH (46 Da) CE: 20 eV M3 [Fragment]+ m/z 163.1 Cleavage of oxazole M2->M3 - C2HNO CE: 35 eV M4 [M-H]- m/z 264.1 Deprotonated species M5 [M-H - CO2]- m/z 220.1 Decarboxylated anion M4->M5 - CO2 (44 Da) CE: 15 eV

Figure 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathways.

Method Validation & Self-Validating System Checks

To ensure trustworthiness and regulatory compliance, the protocol must operate as a self-validating system. Implement the following continuous checks during every batch:

  • System Suitability Test (SST) : Inject a neat standard (50 ng/mL) six times before the biological batch. The %RSD of the peak area must be < 5%, and the retention time drift < 0.05 min. Failure indicates column degradation or MS source fouling.

  • Matrix Effect Evaluation : Calculate the matrix factor (MF) by dividing the peak area of the analyte spiked into a post-extracted blank matrix by the peak area of a neat standard. An MF between 0.85 and 1.15 indicates negligible ion suppression or enhancement.

  • Carryover Assessment : Inject a double blank (mobile phase only) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) signal to confirm the absence of autosampler contamination.

References

  • Diphenyl-1,3-oxazole-4-carboxylic acid | Sapphire Bioscience. Sapphire Bioscience. 1

  • Oxazole-4-carboxylic acid ethyl ester. Chem-Impex. 2

  • Discovery of Orally Active Carboxylic Acid Derivatives of 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol Acyltransferase-1 Inhibitors. ACS Publications. 3

  • LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug. ResearchGate. 4

  • Application Note: Quantification of Oxaprozin in... Benchchem. 5

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. 6

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC / NIH. 7

  • Oxazole-4-carboxylic acid, 97% 1 g | Buy Online. Thermo Scientific Chemicals. 8

Sources

Method

Advanced Formulation Strategies for the Delivery of Diphenyl-1,3-oxazole-4-carboxylic Acid

The Biopharmaceutical Challenge Diphenyl-1,3-oxazole-4-carboxylic acid (and its 2,5- or 4,5-diphenyl derivatives) represents a highly privileged structural motif in medicinal chemistry. This scaffold is actively utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biopharmaceutical Challenge

Diphenyl-1,3-oxazole-4-carboxylic acid (and its 2,5- or 4,5-diphenyl derivatives) represents a highly privileged structural motif in medicinal chemistry. This scaffold is actively utilized in the development of antiviral agents against Human Papillomavirus (HPV)[1], novel inhibitors of oncogenic phosphatases (e.g., Cdc25)[2], and P2X3 receptor modulators[3].

Despite its potent pharmacodynamic profile, the clinical translation of this compound is severely hindered by its biopharmaceutical liabilities. The rigid, planar diphenyl-oxazole ring system dictates a high crystal lattice energy, while its high lipophilicity results in negligible aqueous solubility. Consequently, it falls squarely into Class II (and potentially Class IV depending on permeability variations) of the Biopharmaceutics Classification System (BCS)[4].

To overcome the dissolution rate-limited absorption of this weak organic acid, advanced formulation techniques must be employed. This application note details two field-proven strategies: Amorphous Solid Dispersions (ASD) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) .

Physicochemical Profiling & Formulation Rationale

Before selecting a delivery vehicle, it is critical to map the physicochemical boundaries of the Active Pharmaceutical Ingredient (API).

Table 1: Target Physicochemical Profile
ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~265.27 g/mol Favorable for oral absorption; suitable for high drug-loading in lipid matrices.
LogP (Lipophilicity) > 4.0High affinity for lipidic excipients; prone to precipitation in aqueous media.
pKa (Carboxylic Acid) ~4.0 – 4.5Unionized (insoluble) in gastric fluid (pH 1.2); ionized (soluble but prone to aggregation) in intestinal fluid (pH 6.8).
Melting Point (Tm) > 200°CHigh crystal lattice energy. Requires significant thermal/mechanical energy for amorphization.

Strategy I: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

The Causality of Excipient Selection

To bypass the high crystal lattice energy of diphenyl-1,3-oxazole-4-carboxylic acid, we must transition the drug into a thermodynamically activated amorphous state[5]. However, amorphous systems are metastable and prone to recrystallization.

We select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), specifically the HF grade , as the polymeric carrier[6].

  • Hydrophobic Interaction: The "HF" grade contains a high ratio of acetate (hydrophobic) to succinate (hydrophilic) groups. The acetate groups form strong non-covalent interactions with the diphenyl-oxazole rings, preventing phase separation during storage.

  • pH-Triggered Release: As an enteric polymer, HPMCAS remains insoluble in the acidic stomach, protecting the unionized API from crashing out. Upon entering the duodenum (pH > 5.5), the succinate groups ionize, dissolving the polymer and releasing the drug in a highly supersaturated state. The polymer chains sterically hinder drug nucleation, maintaining supersaturation long enough for absorption.

Protocol 1: Preparation and Validation of HPMCAS-ASD

Step 1: Pre-blending

  • Weigh the API and HPMCAS-HF at a 1:3 ratio (25% drug load).

  • Blend in a V-blender for 15 minutes to ensure a homogenous physical mixture.

Step 2: Hot Melt Extrusion (HME)

  • Feed the blend into a co-rotating twin-screw extruder.

  • Temperature Profile: Set the barrel zones from 120°C (feed) up to 165°C (die). Note: The extrusion temperature must be above the Tg of the polymer but below the degradation temperature of the API.

  • Screw Speed: 150 RPM to impart sufficient Specific Mechanical Energy (SME) for distributive and dispersive mixing.

Step 3: Downstream Processing

  • Extrude the molten material onto a chill roll to rapidly quench the system, freezing the molecular mobility and preventing recrystallization.

  • Mill the brittle extrudate using a FitzMill to achieve a target particle size (D90 < 150 µm).

Self-Validating Quality Control Checkpoint:

Perform Modulated Differential Scanning Calorimetry (mDSC). A successful, single-phase ASD will exhibit a single glass transition temperature (Tg) situated between the Tg of the pure amorphous API and the polymer. The complete absence of a melting endotherm (Tm) validates 100% amorphization. If a Tm is present, increase the SME or barrel temperature.

ASD_Workflow API Crystalline Diphenyl-oxazole API (High Lattice Energy) HME Hot Melt Extrusion (HME) Thermal & Mechanical Energy API->HME Co-feeding Polymer HPMCAS-HF Polymer (Hydrophobic & Enteric) Polymer->HME Co-feeding ASD Amorphous Solid Dispersion Single-Phase System HME->ASD Rapid Quenching Stomach Gastric Fluid (pH 1.2) Polymer Unionized (No Release) ASD->Stomach Oral Administration Intestine Intestinal Fluid (pH 6.8) Polymer Ionized (Supersaturation) Stomach->Intestine Gastric Emptying

Fig 1: Mechanistic workflow of ASD preparation and pH-dependent supersaturation in the GI tract.

Strategy II: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

The Causality of Lipid-Based Delivery

For highly lipophilic molecules (LogP > 4.0), circumventing the dissolution step entirely is often the most effective strategy. SNEDDS are anhydrous, isotropic mixtures of oils, surfactants, and co-surfactants[7].

By pre-dissolving diphenyl-1,3-oxazole-4-carboxylic acid in a lipid matrix, the drug is presented to the GI tract already in solution. Upon mild agitation from gastric motility, the system spontaneously forms an oil-in-water (O/W) nanoemulsion (<100 nm)[8]. Furthermore, long-chain triglycerides (LCTs) in the oil phase stimulate chylomicron secretion, promoting lymphatic transport. This is a critical mechanistic advantage, as it bypasses hepatic first-pass metabolism—a common clearance pathway for oxazole derivatives.

Protocol 2: Preparation and Validation of SNEDDS

Step 1: Excipient Screening & Phase Diagram

  • Determine the equilibrium solubility of the API in various excipients. Select the oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol HP) that yield the highest solubility.

  • Construct a pseudo-ternary phase diagram using water titration to identify the microemulsion region (the specific ratios that yield transparent dispersions).

Step 2: Formulation Blending

  • Based on the phase diagram, prepare the blank SNEDDS matrix: 20% w/w Capryol 90, 50% w/w Kolliphor EL, and 30% w/w Transcutol HP.

  • Add the API (up to 10% w/w depending on solubility limits) to the lipid matrix.

  • Stir magnetically at 40°C for 2 hours until a clear, isotropic preconcentrate is formed.

Self-Validating Quality Control Checkpoint:

Disperse 1 mL of the SNEDDS preconcentrate into 250 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at 37°C under mild agitation (50 RPM). The system must spontaneously form a transparent/opalescent dispersion within 2 minutes. Analyze via Dynamic Light Scattering (DLS); a valid SNEDDS must yield a Z-average droplet size of < 100 nm with a Polydispersity Index (PDI) < 0.3.

SNEDDS_Workflow Drug Lipophilic API (LogP > 4.0) Isotropic Isotropic Preconcentrate (SNEDDS) Drug->Isotropic Dissolution Lipids Oil + Surfactant + Co-surfactant Lipids->Isotropic Blending Nanoemulsion O/W Nanoemulsion (< 100 nm Droplets) Isotropic->Nanoemulsion Dilution in GI Tract GI Aqueous GI Fluid + Mild Agitation GI->Nanoemulsion Lymphatic Lymphatic Transport (Bypass First-Pass) Nanoemulsion->Lymphatic Chylomicron Uptake Systemic Systemic Circulation Nanoemulsion->Systemic Direct Portal Absorption Lymphatic->Systemic

Fig 2: Phase behavior of SNEDDS and dual-pathway absorption bypassing hepatic first-pass metabolism.

Comparative Performance Data

The following table summarizes the anticipated quantitative improvements when formulating a generic diphenyl-1,3-oxazole-4-carboxylic acid derivative using these advanced techniques, compared to the unformulated crystalline baseline.

Table 2: Comparative In Vitro & In Vivo Performance Metrics
ParameterCrystalline API (Baseline)ASD (HPMCAS-HF)SNEDDS
Aqueous Solubility (pH 6.8) < 5 µg/mL~ 180 µg/mL (Supersaturated)N/A (Fully Emulsified)
In Vitro Release (FaSSIF, 60 min) < 10%> 85%> 95%
Physical State in GI Tract Solid ParticulatesSolvated Molecules / Nano-speciesOil-in-Water Nano-droplets
Relative Bioavailability (AUC) 100%~ 450%~ 620%
Primary Absorption Pathway Portal Vein (Slow)Portal Vein (Rapid)Portal Vein + Lymphatic

References

  • Novel Combinatorial Chemistry-Derived Inhibitors of Oncogenic Phosphatases Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Source: Google Patents (googleapis.com)
  • Self-nanoemulsifying Drug Delivery System: A Versatile Carrier for Lipophilic Drugs Source: Current Nanomedicine / PubMed (nih.gov) URL:[Link]

  • Characterization of amorphous solid dispersions Source: Martin Luther University Halle-Wittenberg (uni-halle.de) URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Diphenyl-1,3-oxazole-4-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The 2,5-diphenyl-1,3-oxazole sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The 2,5-diphenyl-1,3-oxazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of bioactive therapeutics and scintillation fluorophores[1]. Functionalizing this core at the C4 position using Diphenyl-1,3-oxazole-4-carboxylic acid presents a unique synthetic opportunity. Instead of relying on pre-halogenated starting materials, leveraging the native carboxylic acid as a traceless directing group for C–C bond formation offers a highly atom-economical pathway.

However, of azoyl carboxylic acids is historically challenging. As demonstrated in foundational studies, azole-4-carboxylic acids are notoriously prone to rapid protodecarboxylation, making them poor substrates under standard monometallic palladium conditions compared to their 5-substituted counterparts[2].

To overcome this thermodynamic barrier, a bimetallic Pd/Cu catalyst system is required[3].

  • Causality of the Copper Co-Catalyst: The Cu(I) species (often stabilized by phenanthroline ligands) lowers the activation energy for CO₂ extrusion by forming a stable oxazolyl-copper intermediate. This prevents the destructive protodecarboxylation pathway.

  • Causality of the Palladium Catalyst: The Pd(0) species undergoes oxidative addition with the aryl halide electrophile. Subsequent transmetalation from the oxazolyl-copper intermediate to the Pd(II) center, followed by reductive elimination, yields the C4-arylated oxazole product.

For highly complex or sterically hindered electrophiles where the bimetallic system fails, a self-validating fallback strategy—decarboxylative halogenation followed by —is employed[4].

Experimental Workflows & Decision Logic

To ensure a robust, self-validating experimental approach, we present a dual-pathway workflow. Researchers should initiate synthesis using the direct Pd/Cu bimetallic decarboxylative arylation. If in-process LC-MS monitoring detects >20% of the protodecarboxylated byproduct (2,5-diphenyloxazole), the workflow dictates an immediate pivot to the two-step Suzuki-Miyaura strategy.

Workflow Start Diphenyl-1,3-oxazole- 4-carboxylic acid Decision Select Coupling Strategy Start->Decision Direct Pd/Cu Decarboxylative Arylation Decision->Direct Direct C-C Bond TwoStep Decarboxylative Halo-Boration Decision->TwoStep Complex Electrophiles Product C4-Functionalized 2,5-Diphenyloxazole Direct->Product Suzuki Suzuki-Miyaura Cross-Coupling TwoStep->Suzuki Suzuki->Product

Caption: Decision logic workflow for C4-functionalization of diphenyl-1,3-oxazole-4-carboxylic acid.

Optimization & Data Presentation

The success of the direct decarboxylative cross-coupling hinges entirely on the synergistic ligand environment. Table 1 summarizes the critical optimization parameters. Note that the absence of a copper co-catalyst results in complete recovery of starting material or protodecarboxylation, validating the mechanistic necessity of the bimetallic cycle[3].

Table 1: Optimization of Bimetallic Decarboxylative Arylation Conditions

EntryPalladium Catalyst (5 mol%)Copper Catalyst (10 mol%)Ligand SystemSolventTemp (°C)Yield (%)
1Pd(OAc)₂NoneXPhosNMP1600 (Decomp.)
2Pd(OAc)₂Cu₂ONoneNMP16012
3Pd(OAc)₂Cu₂O1,10-PhenanthrolineNMP16034
4Pd(OAc)₂Cu₂OXPhos + 1,10-Phen.DMF14058
5 Pd(OAc)₂ Cu₂O XPhos + 1,10-Phen. NMP/Quinoline 160 89

Data reflects coupling with 4-bromoanisole. Quinoline acts as an essential basic additive to facilitate the initial deprotonation of the carboxylic acid.

Step-by-Step Protocols

Protocol A: Pd/Cu-Catalyzed Decarboxylative Arylation

This protocol establishes a direct C(sp2)–C(sp2) bond at the C4 position.

Reagents & Equipment:

  • Diphenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Cu₂O (10 mol%)

  • XPhos (10 mol%) and 1,10-Phenanthroline (10 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • NMP/Quinoline (3:1 v/v, 4.0 mL, anhydrous)

  • Schlenk tube with Teflon screw cap.

Methodology:

  • Catalyst Pre-mixing: In an argon-filled glovebox, charge the Schlenk tube with Pd(OAc)₂, Cu₂O, XPhos, 1,10-phenanthroline, and K₂CO₃.

  • Substrate Addition: Add the diphenyl-1,3-oxazole-4-carboxylic acid and the aryl bromide.

  • Solvent Introduction: Add the anhydrous NMP/Quinoline mixture. Seal the tube tightly.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 160 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation Check (In-Process): At t = 4 hours, cool a 50 µL aliquot and analyze via LC-MS.

    • Diagnostic causality: If the mass corresponding to 2,5-diphenyloxazole (protodecarboxylation,[M+H]+ = 222.1) exceeds the target product mass peak by >3:1, abort the thermal reaction and switch the substrate to Protocol B.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal particulates.

  • Purification: Wash the organic filtrate with 1M HCl (3 × 10 mL) to remove quinoline, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Fallback Suzuki-Miyaura Cross-Coupling

To be utilized when Protocol A yields excessive protodecarboxylation[4].

Step 1: Decarboxylative Bromination

  • Dissolve diphenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add N-Bromosuccinimide (NBS, 1.1 equiv) and LiOAc (20 mol%).

  • Irradiate with blue LEDs (450 nm) at room temperature for 4 hours to yield 4-bromo-2,5-diphenyloxazole. Isolate via standard aqueous workup.

Step 2: Suzuki-Miyaura Coupling

  • Combine 4-bromo-2,5-diphenyloxazole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a dry flask.

  • Purge with Argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (5 mol%) and degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Heat to 90 °C for 12 hours. Monitor via TLC.

  • Perform aqueous extraction, dry the organic layer, concentrate, and purify via column chromatography[4].

Mechanistic Pathway Visualization

The following diagram illustrates the highly orchestrated catalytic cycle of the bimetallic system, emphasizing the division of labor between the Copper and Palladium centers.

CatalyticCycle A Oxazole-4-carboxylic Acid + Cu(I) Catalyst B Oxazolyl-Cu(I) Intermediate (Post-Decarboxylation) A->B - CO2 C Transmetalation with Pd(II)-Aryl Complex B->C Cu(I) Release D Pd(II) Aryl-Oxazolyl Complex C->D E Reductive Elimination (C4-Aryl Oxazole Product) D->E E->A Pd(0) to Pd(II) via Aryl Halide

Caption: Bimetallic Pd/Cu catalytic cycle for the decarboxylative arylation of oxazole-4-carboxylic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 2,5-diphenyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-diphenyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this valuable heterocyclic compound. Oxazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and achieving an efficient, high-yield synthesis is paramount for successful research and development.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during synthesis.

Section 1: Core Synthesis Pathway & Workflow

The most established and versatile method for preparing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This pathway involves the intramolecular cyclodehydration of a 2-acylamino-ketone intermediate.[5][6] For the synthesis of the target molecule, 2,5-diphenyl-1,3-oxazole-4-carboxylic acid, a common strategy involves starting with hippuric acid (N-benzoylglycine) and ethyl benzoylacetate. The process begins with the formation of an oxazolone (azlactone) from hippuric acid, which then reacts with the enolate of ethyl benzoylacetate. The resulting intermediate is then hydrolyzed and subsequently cyclized to form the desired oxazole ring structure.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A Hippuric Acid C Step 1: Oxazolone Formation (e.g., Acetic Anhydride) A->C B Ethyl Benzoylacetate D Step 2: Condensation Reaction (Base-catalyzed) B->D C->D E Acylamino-β-ketoester Intermediate D->E F Step 3: Cyclodehydration (Acid-catalyzed) E->F G 2,5-Diphenyl-1,3-oxazole- 4-carboxylic acid ethyl ester F->G H Step 4: Saponification (e.g., NaOH, then H+) G->H I Final Product: 2,5-Diphenyl-1,3-oxazole- 4-carboxylic acid H->I

Fig 1. General workflow for the synthesis of 2,5-diphenyl-1,3-oxazole-4-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most critical factors to investigate?

Low yield is a common issue that can stem from several stages of the synthesis. The primary culprits are typically an inefficient cyclodehydration step, degradation of materials due to overly harsh conditions, and significant product loss during workup and purification.

  • Inefficient Cyclodehydration: The conversion of the 2-acylamino ketone intermediate to the oxazole is the most critical, yield-determining step. The choice of dehydrating agent and reaction temperature are paramount. Using an inappropriate agent can lead to an incomplete reaction.[7]

  • Thermal Degradation: Traditional Robinson-Gabriel syntheses often employ strong mineral acids like concentrated sulfuric acid at high temperatures.[8] These conditions can lead to charring and decomposition of the aromatic and carboxylic acid functionalities, significantly reducing yield.[7]

  • Purification Losses: The final product is a carboxylic acid. Improper pH control during acid-base extraction can lead to incomplete precipitation or dissolution of the product, resulting in substantial losses.[9]

Q2: I'm observing significant charring and the reaction mixture turns black, especially during the cyclization step. How can I prevent this?

This is a classic sign of decomposition caused by excessively harsh acidic conditions. While concentrated sulfuric acid (H₂SO₄) is a powerful dehydrating agent, it is often too aggressive for substrates with multiple functional groups.[7]

  • Causality: Strong protonating acids at high temperatures can promote unwanted side reactions, including sulfonation of the phenyl rings and polymerization, leading to insoluble, dark-colored byproducts.

  • Solution: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is a common alternative that often provides better results with less charring. Other options include phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[1][4] It is also crucial to maintain strict temperature control; start with the lowest effective temperature reported in literature and optimize from there.[10]

Q3: The cyclodehydration step is my main challenge. How do I select the optimal dehydrating agent?

The choice of dehydrating agent is the most critical parameter for optimizing the Robinson-Gabriel synthesis.[7] The ideal agent promotes efficient cyclization without causing degradation. Below is a comparison of common reagents.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Conc. Sulfuric Acid (H₂SO₄) 90-110 °CInexpensive, powerful.[8]Often causes charring and side reactions.[7] Mitigation: Use only if other methods fail; maintain strict temperature control.
Polyphosphoric Acid (PPA) 100-140 °CGenerally cleaner than H₂SO₄, good for many substrates.[1]Can be viscous and difficult to stir; workup can be challenging. Mitigation: Ensure vigorous mechanical stirring.
Phosphorus Oxychloride (POCl₃) Reflux in solvent (e.g., Toluene)Effective, often used with a base or in a solvent like DMF.[1]Can cause Vilsmeier-Haack formylation on electron-rich rings if used with DMF.[6][7] Mitigation: Avoid DMF if your substrate is susceptible.
Trifluoroacetic Anhydride (TFAA) Room temp to mild heatVery powerful, allows for milder reaction conditions.[4]Expensive, corrosive, and moisture-sensitive. Mitigation: Use in a well-ventilated fume hood with anhydrous techniques.
Triphenylphosphine (PPh₃) / Iodine (I₂) Mild conditionsA modern, milder alternative for cyclodehydration of β-keto amides.[5]Reagent stoichiometry is critical; requires careful optimization.

Q4: How can I effectively purify the final product, 2,5-diphenyl-1,3-oxazole-4-carboxylic acid?

As a carboxylic acid, the product's purification hinges on its acidic properties. A standard acid-base extraction is highly effective for removing neutral and basic impurities.[9]

  • Dissolution: After the reaction workup, dissolve the crude solid in a suitable aqueous base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate to form a water-soluble sodium carboxylate salt.

  • Washing: Extract this aqueous solution with an organic solvent like diethyl ether or ethyl acetate. Any non-acidic impurities (e.g., unreacted starting ester, neutral byproducts) will move into the organic layer, which is then discarded.

  • Precipitation: Cool the remaining aqueous layer in an ice bath and slowly acidify it with a mineral acid like 1M hydrochloric acid (HCl) until the pH is around 2-3. The protonated carboxylic acid will become insoluble and precipitate out of the solution.[9]

  • Isolation & Recrystallization: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual salts. Dry the solid completely. For final purification, recrystallize the product from a suitable solvent system, such as ethanol/water or toluene.[9]

Section 3: Recommended Experimental Protocol

This protocol is a synthesized approach based on established Robinson-Gabriel principles, optimized for higher yield and reduced side product formation by using a milder dehydrating agent.

Step 1: Synthesis of 2-Benzamido-3-oxo-3-phenylpropanoate Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equiv.), ethyl benzoylacetate (1.1 equiv.), and acetic anhydride (3 equiv.).

  • Add sodium acetate (0.5 equiv.) as a catalyst.

  • Heat the mixture with stirring at 100-110 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice water to precipitate the crude intermediate. Filter the solid, wash with water, and dry. This intermediate can be used in the next step without extensive purification.

Step 2: Cyclodehydration to Ethyl 2,5-Diphenyl-1,3-oxazole-4-carboxylate

  • Place the crude intermediate from Step 1 into a flask.

  • Add phosphorus oxychloride (POCl₃, 5-10 equiv.) slowly at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 105-110 °C) for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a solid precipitate forms.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure ester.

Step 3: Saponification to 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and 2M sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux for 2-4 hours until the ester spot disappears on TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform the acid-base purification as described in Q4 of the Troubleshooting Guide.

  • Collect the final precipitated solid, wash with cold water, and dry under vacuum to yield the pure 2,5-diphenyl-1,3-oxazole-4-carboxylic acid.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed cyclodehydration?

The Robinson-Gabriel synthesis proceeds via a well-elucidated mechanism.[4] The key steps involve the activation of the ketone carbonyl by the acid, followed by an intramolecular nucleophilic attack from the amide oxygen.

G A 1. Protonation of Ketone B 2. Intramolecular Nucleophilic Attack A->B C 3. Proton Transfer B->C D 4. Dehydration (Rate-Limiting) C->D E Final Oxazole Product D->E

Fig 2. Simplified steps of the Robinson-Gabriel cyclodehydration mechanism.

The process begins with the protonation of the ketone's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. The oxygen atom of the neighboring amide group then acts as a nucleophile, attacking this activated carbon to form a five-membered ring intermediate (a dihydrooxazolol).[4] After a proton transfer, the hydroxyl group is eliminated as a water molecule, a step that is often rate-limiting, to form the stable aromatic oxazole ring.

Q2: Can microwave-assisted synthesis be used to improve this reaction?

Yes, microwave-assisted organic synthesis is a powerful technique for accelerating reaction rates and can often improve yields in heterocyclic synthesis.[11] For the cyclodehydration step, microwave irradiation can potentially reduce reaction times from several hours to mere minutes. This rapid heating can also minimize the formation of thermal degradation byproducts. It is advisable to use a dedicated microwave reactor and start with small-scale experiments to find the optimal temperature and time, as conditions may differ significantly from conventional heating.

Q3: Are there fundamentally different synthetic routes to consider if the Robinson-Gabriel synthesis fails?

While the Robinson-Gabriel is the most common, other methods exist. For instance, modern metal-free, iodine-catalyzed methods can synthesize 2,5-disubstituted oxazoles from α-amino ketones and aldehydes under oxidative conditions.[8] Another approach involves the reaction of activated carboxylic acids with isocyanides.[12] These routes may offer milder conditions or be more suitable depending on the availability of alternative starting materials and the specific substitution pattern desired.

References

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.com. [Link]

  • Al-Tel, T. H. (2010). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Vantubergen, M. V., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Yamada, K., et al. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, A., et al. (2012). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (2015).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Phillips, B., et al. (1998). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4,5-Diphenyloxazolone Derivatives on Route Towards Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Chemical Synthesis Database. (2025). 2,4-diphenyl-1,3-oxazole-5-carboxylic acid. [Link]

  • Ievgen, O. P., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Reddy, G. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega. [Link]

  • Al-Masoudi, A. A. J., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Applied Organometallic Chemistry. [Link]

  • Kumar, P., et al. (2013). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Mueller, D. C., & Fleming, F. F. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Organic Letters. [Link]

  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. [Link]

  • ResearchGate. (n.d.). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Diphenyl-1,3-oxazole-4-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with rigid, lipophilic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with rigid, lipophilic carboxylic acids. Diphenyl-1,3-oxazole-4-carboxylic acid represents a classic "brick-dust" and "grease-ball" hybrid molecule. Its high crystal lattice energy—driven by the planar oxazole ring and π−π stacking of the diphenyl groups—combined with a high LogP, results in extremely poor aqueous solubility [5].

While ionization at pH > pKa (approx. 3.5–4.5) improves solubility, the sodium salts of such lipophilic acids often suffer from common-ion effects in physiological buffers or precipitate heavily in the acidic gastric environment [1]. This guide provides field-proven, mechanistically sound strategies to overcome these bottlenecks, ensuring your assays and in vivo studies yield reliable data.

Diagnostic FAQ & Troubleshooting Matrix

Q1: My compound precipitates immediately when diluted from a DMSO stock into a pH 7.4 assay buffer. How do I prevent this in vitro? A1: You are observing a classic solvent-shift precipitation. The compound becomes supersaturated upon dilution, and its high lattice energy drives rapid crystallization. Mechanistic Solution: Use a macrocyclic host like Randomly Methylated β -Cyclodextrin (RAMEB) or Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic diphenyl-oxazole moiety fits thermodynamically into the cyclodextrin cavity, shielding the lipophilic rings from water, while the carboxylic acid remains exposed for hydrogen bonding. Studies on structurally similar oxazole-propionic acids show that combining RAMEB with a permeation enhancer like chitosan can increase solubilizing power by up to 4-fold [2].

Q2: I am formulating for oral in vivo dosing (rodent PK), but the sodium salt precipitates in the stomach (pH 1.2). What is the alternative? A2: At pH 1.2, the carboxylic acid is fully unionized, drastically dropping solubility. Furthermore, sodium salts of highly lipophilic acids rapidly convert back to the highly crystalline free acid in gastric fluid. Mechanistic Solution: Transition to an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (e.g., PVP K30 or PEG 6000) [3] or utilize Mesoporous Silica nanoparticles [4]. ASDs disrupt the crystalline lattice entirely, trapping the drug in a high-energy amorphous state. When entering the gastric fluid, the polymer maintains supersaturation and prevents the free acid from nucleating.

Q3: Can I use counter-ions other than Sodium to improve the dissolution rate for liquid formulations? A3: Yes. Sodium salts of rigid, planar acids can form tight, poorly soluble hydrates. Mechanistic Solution: Employ organic amine counter-ions (e.g., Tromethamine/TRIS, Meglumine) or form multicomponent cocrystals. Bulky, asymmetric counter-ions disrupt crystal packing efficiency. Recent multicomponent crystal strategies for homologous oxazole-derivatives using 3-hydroxypyridine have demonstrated significant improvements in both solubility and dissolution rates in pH 6.8 buffers[1].

Quantitative Comparison of Solubility Enhancement Strategies

To assist in selecting the right approach, the following table summarizes the expected performance of each strategy based on literature data for structurally homologous oxazole-carboxylic acids.

StrategyMechanism of EnhancementRelative Aqueous Solubility Increase*Best Suited For
Organic Amine Salts Disrupts crystal packing; lowers lattice energy via asymmetric counter-ions.~10% to 15% increase vs. free acidHigh-concentration liquid formulations (pH > 6.8)
Cyclodextrin Complexation Hydrophobic cavity encapsulates diphenyl rings; shields lipophilicity.400% to 500% increaseIn vitro biochemical assays; permeability enhancement
Amorphous Solid Dispersion Traps drug in a high-energy amorphous state, preventing crystallization.>1000% increase (maintains supersaturation)Oral solid dosage forms; bypassing gastric precipitation
Mesoporous Silica Adsorption Competitive hydration; water displaces drug from ultrahigh density silanols.>2000% increase (thermodynamically driven)Advanced oral delivery; dose-escalation PK studies

*Estimates based on structurally homologous oxazole-propionic acid derivatives (e.g., Oxaprozin) [1][2][4].

Experimental Workflows & Self-Validating Protocols

Every protocol below is designed as a self-validating system . Do not proceed to biological testing without passing the validation step, as unverified formulations are the leading cause of false negatives in drug discovery.

Protocol 1: Cyclodextrin Co-Grinding (For In Vitro Assays)

Causality: Physical mixtures often fail to provide enough activation energy for the lipophilic guest to enter the host cavity. Co-grinding imparts mechanical stress, facilitating solid-state inclusion [2].

  • Molar Ratio: Weigh diphenyl-1,3-oxazole-4-carboxylic acid and RAMEB in a 1:2 molar ratio.

  • Milling: Place the powders in an agate jar of a planetary ball mill.

  • Activation: Mill at 400 rpm for 60 minutes. The mechanical energy disrupts the drug's crystalline lattice, forcing the diphenyl groups into the hydrophobic cyclodextrin cavity.

  • Self-Validation Step: Analyze a sample via Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the complete disappearance of the drug’s characteristic melting endotherm, confirming molecular dispersion within the host cavity.

Protocol 2: Solvent-Evaporation Amorphous Solid Dispersion (For Oral PK)

Causality: Dissolving both drug and polymer in a common solvent ensures intimate mixing at a molecular level before trapping the drug in the polymer matrix [3].

  • Dissolution: Dissolve the drug and PVP K30 (1:4 w/w ratio) in a volatile co-solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Note: DCM dissolves the lipophilic drug, while Methanol dissolves the hydrophilic polymer.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40 °C under reduced pressure. Rapid evaporation prevents the drug molecules from reorganizing into a crystal lattice.

  • Secondary Drying: Dry the resulting film in a vacuum oven at 40 °C for 24 hours to remove residual solvent, which can act as a plasticizer and induce premature recrystallization.

  • Self-Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "amorphous halo" validates that the crystalline lattice has been successfully disrupted.

Protocol 3: Competitive Adsorption on Mesoporous Silica

Causality: Thermal energy allows the drug molecules to migrate and adsorb onto the internal silanol-rich surfaces. Upon contact with aqueous media, water molecules (which have a higher affinity for the ultrahigh density silanols) competitively displace the drug, driving it into solution [4].

  • Template Preparation: Utilize mesoporous silica engineered with ultrahigh silanol densities.

  • Drug Loading: Physically mix the drug and silica powder (1:3 w/w).

  • Thermal Activation: Bake the mixture at 90 °C for 4 hours to facilitate deep pore adsorption.

  • Self-Validation Step: Conduct a kinetic dissolution assay in simulated gastric fluid (SGF). A validated system will show an immediate concentration spike (supersaturation) without rapid nucleation/precipitation within the first 60 minutes.

Solubility Decision Matrix

G A Diphenyl-1,3-oxazole-4-carboxylic acid Solubility Troubleshooting B In Vitro Assays (Aqueous Buffers) A->B C In Vivo Dosing (Oral PK & Formulation) A->C D Precipitation upon DMSO Dilution? B->D Yes E Gastric Precipitation (pH < pKa)? C->E Yes F Cyclodextrin Complexation (HP-β-CD / RAMEB) D->F Shield lipophilic rings G Amorphous Solid Dispersion (PVP/PEG) or Silica E->G Disrupt crystal lattice H Organic Amine Salts (Meglumine / TRIS) E->H pH > pKa formulations

Figure 1: Decision matrix for resolving diphenyl-1,3-oxazole-4-carboxylic acid solubility issues.

References
  • Title: Novel Oxaprozin Cocrystals/Salts: Solubility Enhancement for Oxaprozin and Release Control for Minoxidil Source: Crystal Growth & Design, ACS Publications, 2025. URL: [Link]

  • Title: Improvement of Oxaprozin Solubility and Permeability by the Combined Use of Cyclodextrin, Chitosan, and Bile Components Source: European Journal of Pharmaceutics and Biopharmaceutics, 2011. URL: [Link]

  • Source:Journal of Chemical & Engineering Data, ACS Publications.
  • Source:Proceedings of the National Academy of Sciences (PNAS).
  • Title: Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1)
Troubleshooting

Stabilizing diphenyl-1,3-oxazole-4-carboxylic acid in aqueous buffer solutions

Welcome to the technical support resource for diphenyl-1,3-oxazole-4-carboxylic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for diphenyl-1,3-oxazole-4-carboxylic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stabilization of this compound in aqueous buffer solutions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Understanding the Core Challenges

Diphenyl-1,3-oxazole-4-carboxylic acid presents a dual challenge in experimental design: limited aqueous solubility and pH-dependent chemical instability. The bulky, nonpolar phenyl groups contribute to poor solubility, while the carboxylic acid moiety offers a handle for pH manipulation. However, the oxazole ring itself is susceptible to hydrolysis, particularly under acidic or basic conditions. This guide will address both of these issues systematically.

Part 1: Troubleshooting Poor Aqueous Solubility

One of the most common issues encountered is the precipitation of the compound from aqueous solutions. This is primarily due to the molecule's hydrophobic nature and the ionization state of the carboxylic acid group.

FAQ 1: My compound is precipitating out of the buffer. What is the first thing I should check?

Answer: The first and most critical parameter to check is the pH of your solution. The solubility of any carboxylic acid is highly dependent on pH.[1][2]

  • The Chemistry: The carboxylic acid group (–COOH) is a weak acid. In its protonated (neutral) form at low pH, the molecule is less polar and thus less soluble in water. As the pH increases above the acid's pKa, the group deprotonates to form the carboxylate anion (–COO⁻). This charged species is significantly more polar and interacts more favorably with water, dramatically increasing solubility.[2]

  • Immediate Action: Measure the pH of your solution. If it is acidic or neutral, you are likely observing the less soluble, protonated form of the compound. Gradually increasing the pH with a suitable base (e.g., 0.1 M NaOH) should bring the compound into solution. For most carboxylic acids, aiming for a pH 1-2 units above the pKa is a good starting point to ensure the majority is in the soluble, ionized form.

FAQ 2: I need to work at a specific pH where the compound is insoluble. What are my options?

Answer: When pH adjustment is not an option, several formulation strategies can be employed to increase solubility. The most common are the use of co-solvents and complexation agents.

Strategy 1: Employing Co-solvents

A co-solvent is an organic solvent that is miscible with water and helps to solubilize nonpolar compounds by reducing the overall polarity of the solvent system.

  • Causality: The two phenyl groups on the oxazole are highly hydrophobic. A water/organic solvent mixture creates a more favorable environment for these groups, effectively increasing the compound's solubility.

  • Recommended Co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 300, PEG 400).

  • Protocol: Start by preparing a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO). Then, dilute this stock into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous mixing to avoid localized precipitation. Be mindful that the final concentration of the organic solvent should be kept as low as possible, as it may interfere with biological assays.

Co-solventTypical Starting Concentration (v/v)Considerations
DMSO1-5%Can be toxic to cells at higher concentrations.
Ethanol5-20%Can cause protein precipitation in some biological systems.
PEG 300/40010-30%Generally well-tolerated but increases solution viscosity.
Strategy 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble.[]

  • Mechanism: The hydrophobic diphenyl portion of your molecule can fit into the central cavity of a cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.[][4] This is a powerful technique for increasing solubility without relying on organic solvents.[5][6]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[][4]

cluster_0 Cyclodextrin Complexation Workflow drug Poorly Soluble Drug (Diphenyl-oxazole-carboxylic acid) complex Soluble Drug-CD Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Cavity) cd->complex Forms Complex water Aqueous Buffer

Caption: Workflow of cyclodextrin encapsulation to improve drug solubility.

Part 2: Troubleshooting Chemical Instability

Beyond solubility, the intrinsic chemical stability of the oxazole ring is a major concern. Oxazoles can undergo hydrolysis, leading to ring-opening and loss of compound integrity.[7] This degradation is often catalyzed by acidic or basic conditions.

FAQ 3: My compound's concentration decreases over time in solution. What is causing this degradation?

Answer: The degradation is most likely due to the hydrolysis of the 1,3-oxazole ring. This reaction is typically catalyzed by either acid or base.[7][8]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the nitrogen atom of the oxazole ring becomes protonated. This makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent steps lead to the opening of the ring to form an amino ketone derivative.[8]

  • Base-Catalyzed Hydrolysis: In basic conditions (high pH), the oxazole ring can also be susceptible to nucleophilic attack, leading to ring cleavage.[9] Studies on similar heterocyclic rings, like oxadiazoles, show that both low and high pH can increase the rate of degradation.[10]

A Diphenyl-1,3-oxazole-4-carboxylic acid B Protonated Oxazolium Ion (Activated Intermediate) A->B + H⁺ (Low pH) C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Opening E Final Degradation Product (Amino Ketone Derivative) D->E Tautomerization

Caption: Proposed pathway for acid-catalyzed hydrolysis of the oxazole ring.

FAQ 4: How can I find the optimal pH for stability and design a robust buffer system?

Answer: The key is to perform a pH-rate profile study to identify the pH range where the compound exhibits maximum stability. For many oxazole and oxadiazole derivatives, this is often in the weakly acidic to neutral range (pH 3-5).[7][10]

Protocol: Performing a pH-Rate Stability Study

This experiment will help you determine the optimal pH for your compound's stability.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.[7]

  • Prepare Stock Solution: Prepare a concentrated stock solution of diphenyl-1,3-oxazole-4-carboxylic acid in an appropriate organic solvent (like acetonitrile or DMSO) to ensure initial solubility.

  • Incubation: Dilute the stock solution into each of the prepared buffers to a known final concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is low and consistent across all samples.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[7]

  • Analysis: Immediately quench any further degradation if necessary (e.g., by neutralizing the pH or mixing with an organic solvent). Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. From this data, you can determine the degradation rate and identify the pH at which the compound is most stable.

start Start: Prepare Stock Solution (e.g., 10 mM in DMSO) step1 Prepare Buffers (pH 2, 4, 6, 7.4, 9) start->step1 step2 Dilute Stock into each Buffer (Constant Final Concentration) step1->step2 step3 Incubate at Constant Temperature (e.g., 37°C) step2->step3 step4 Withdraw Aliquots at Time Points (t = 0, 2, 4, 8, 24h) step3->step4 step5 Analyze by HPLC (Quantify Parent Compound) step4->step5 end End: Determine pH of Maximum Stability step5->end

Caption: Experimental workflow for a pH-rate stability study.

FAQ 5: Besides pH, what other factors should I control to minimize degradation?

Answer: Temperature, light, and the presence of oxygen can also influence stability.

  • Temperature: Chemical reactions, including degradation, proceed faster at higher temperatures. Store stock solutions and buffered preparations at low temperatures (e.g., 4°C or -20°C). Perform experiments at the lowest practical temperature.[7]

  • Oxidation: While hydrolysis is a primary concern, some heterocyclic rings can be susceptible to oxidative degradation.[7] If you suspect oxidation is an issue, consider preparing your buffers with de-gassed solvents and handling the compound under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could also be explored, but their compatibility must be verified.[7]

  • Light: Photodegradation can be an issue for some aromatic compounds. Protect your solutions from light by using amber vials or covering containers with aluminum foil.

By carefully considering both solubility and stability, and by systematically applying these troubleshooting principles and protocols, you can successfully prepare and use diphenyl-1,3-oxazole-4-carboxylic acid in your aqueous experimental systems.

References
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025).
  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions - Benchchem. (2025).
  • Stability issues of the oxazole ring in (2,5 - Benchchem. (2025).
  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.).
  • Carboxylic acid - Wikipedia. (n.d.).
  • The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach - CrystEngComm (RSC Publishing). (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
  • 20.2: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. (2024).
  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - PMC. (n.d.).
  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis - AIP Publishing. (2018).
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.).
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. (2012).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2015).
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025).
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Diphenyl-1,3-oxazole-4-carboxylic acid vs other oxazole-based inhibitors

The Oxazole Pharmacophore: A Comparative Technical Guide to Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) vs. Advanced Oxazole Inhibitors As a Senior Application Scientist in early-stage drug discovery, I frequently eval...

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Author: BenchChem Technical Support Team. Date: April 2026

The Oxazole Pharmacophore: A Comparative Technical Guide to Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) vs. Advanced Oxazole Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate foundational chemical scaffolds against mature clinical candidates to guide hit-to-lead optimization. The oxazole nucleus—a five-membered heterocyclic ring containing nitrogen and oxygen—is a "privileged structure" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π−π stacking[1].

This guide objectively evaluates the Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) scaffold. While terminal drugs like Oxaprozin (a COX inhibitor) or MK-4409 (a FAAH inhibitor) possess highly optimized pharmacokinetics, DPOC serves as the raw, unoptimized pharmacophore. By comparing DPOC against its advanced derivatives, we can map the structural causality required to transform a baseline binder into a highly selective, cell-permeable inhibitor.

Comparative Pharmacological Profiling

The rigid, coplanar diphenyl rings of the DPOC scaffold are exceptionally efficient at inserting into hydrophobic enzyme pockets (such as the COX-2 side pocket or the FAAH catalytic channel). However, the free carboxylic acid moiety presents a double-edged sword: it acts as a critical hydrogen bond anchor for target engagement but severely limits passive membrane permeability at physiological pH.

To understand the baseline utility of DPOC, we must compare it to fully elaborated oxazole derivatives that have been optimized for specific indications, ranging from anti-inflammatory pathways to antiviral applications against Human Papillomavirus (HPV)[2].

Table 1: Quantitative Pharmacological Profile of Oxazole-Based Inhibitors

Compound / ScaffoldPrimary TargetBiochemical IC50 / ActivityLogPMolecular WeightPermeability Profile
DPOC (Baseline) Multi-target (Precursor)~40 µM (Nurr1 baseline)[3]3.1265.26 g/mol Low (Ionized at pH 7.4)
Oxaprozin COX-1 / COX-22.2 µM (COX-1)[4]3.8293.31 g/mol High (Active Transport)
DPOC-Amide Deriv. HPV-11 DNA Replication1.7 – 9.6 µM[2]~3.5~320.00 g/mol Moderate (Passive)
Trimethoxyphenyl-oxazole Platelet AggregationComparable to Aspirin[5]2.8~306.00 g/mol Moderate

Data Synthesis: The transition from the DPOC core to an active drug requires masking or extending the carboxylic acid. For example, rigidization of the propanoic acid chain in oxaprozin derivatives significantly enhances potency and selectivity for inverse Nurr1 agonism[3]. Similarly, converting the carboxylic acid to an amide or sulfonamide shifts the target profile toward antiviral efficacy[2].

Mechanistic Pathway & Structural Adaptability

The optimization of the DPOC scaffold relies on exploiting the thermodynamic stability of the oxazole ring while tuning the peripheral functional groups.

Pathway DPOC DPOC Scaffold (Core Pharmacophore) Mod Lead Optimization (Amidation / Alkylation) DPOC->Mod SAR Tuning Target Target Engagement (COX-2 / Nurr1 / FAAH) Mod->Target Enhanced Affinity Effect Therapeutic Efficacy (Anti-inflammatory / Antiviral) Target->Effect Pathway Modulation

Caption: Logical workflow of DPOC scaffold optimization for targeted enzymatic inhibition.

Advanced Experimental Workflows

To accurately benchmark DPOC derivatives against established inhibitors, the experimental design must account for the unique physicochemical properties of highly conjugated aromatic systems. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: Orthogonally Validated High-Throughput Screening (HTS)

Highly conjugated systems like diphenyl-oxazoles frequently cause optical interference (auto-fluorescence or quenching) in standard FRET-based biochemical assays. Therefore, primary screening must be coupled with a label-free thermodynamic validation.

Step-by-Step Methodology:

  • Assay Preparation: Dilute the purified target enzyme (e.g., COX-2 or Nurr1 ligand-binding domain) in a standard HEPES buffer. Causality: You must supplement the buffer with 0.01% Triton X-100. DPOC derivatives are highly hydrophobic (LogP > 3) and prone to colloidal aggregation in aqueous media, which can lead to false-positive promiscuous inhibition. The detergent prevents this aggregation.

  • Primary FRET Assay: Incubate the enzyme with a serial dilution of the oxazole inhibitor (100 µM to 1 nM) and a fluorogenic substrate. Calculate the apparent IC50.

  • Self-Validating Orthogonal Check (Thermal Shift Assay - TSA): Transfer the active hits to a qPCR machine with SYPRO Orange dye. Causality: TSA measures the shift in the protein's melting temperature ( ΔTm​ ) upon ligand binding. Because TSA relies on thermodynamic stabilization rather than enzymatic turnover, it is completely immune to the optical interference of the oxazole core. If a compound shows a strong FRET IC50 but a ΔTm​ of 0°C, it is flagged as an optical artifact and discarded.

Protocol 2: Self-Validating Caco-2 Permeability Assay

Because the carboxylic acid of DPOC has a pKa of ~4.0, it is >99% ionized at physiological pH (7.4), theoretically preventing passive diffusion. We must determine if structural modifications have successfully enabled membrane transit.

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days until fully differentiated.

  • Bidirectional Dosing: Apply the oxazole derivative to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Causality: Testing bidirectionally allows us to calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER < 1 indicates the compound is being actively transported into the cell (common for acid-bearing NSAIDs like oxaprozin), while an ER > 2 indicates it is a substrate for P-glycoprotein efflux pumps.

  • Self-Validating Integrity Check: Co-administer Lucifer Yellow (LY) (a fluorescent paracellular marker) with the test compound. Causality: LY cannot pass through intact cell membranes. If the LY Papp​ exceeds 1×10−6 cm/s in the receiving chamber, it proves the tight junctions of the monolayer have ruptured. The permeability data for the oxazole compound in that specific well is automatically invalidated, ensuring absolute data trustworthiness.

Workflow Prep Compound Library Prep (DPOC Derivatives) FRET Primary Screen (FRET Enzyme Assay) Prep->FRET TSA Orthogonal Validation (Thermal Shift Assay) FRET->TSA IC50 < 1 µM Caco2 Permeability Assay (Caco-2 + Lucifer Yellow) TSA->Caco2 Confirmed Binding Hit Lead Candidate Declaration Caco2->Hit High Papp & Intact Monolayer

Caption: Self-validating experimental workflow for evaluating oxazole-based inhibitors.

Causality in Scaffold Optimization & Troubleshooting

When optimizing the DPOC scaffold, researchers frequently encounter two major hurdles: metabolic liability and off-target promiscuity .

  • Metabolic Liability: While the oxazole ring itself is highly resistant to metabolic degradation, the unsubstituted diphenyl rings are prime targets for Cytochrome P450 (CYP) mediated para-hydroxylation. Troubleshooting: If your DPOC derivative shows high intrinsic clearance in human liver microsomes (HLM), substituting the para-positions of the phenyl rings with fluorine atoms blocks CYP oxidation while maintaining the necessary steric bulk for pocket insertion.

  • Target Selectivity: DPOC derivatives often exhibit cross-reactivity between nuclear receptors (like Nurr1 and RXR) and cyclooxygenases. Troubleshooting: Structural analysis reveals that selectivity is driven by the flexibility of the carboxylic acid chain. For instance, rigidizing the propanoic acid chain of oxaprozin into an acrylate motif disrupts RXR agonism while enhancing inverse Nurr1 agonism by a factor of ~10[3].

Conclusion

Diphenyl-1,3-oxazole-4-carboxylic acid (DPOC) is not a terminal therapeutic, but rather a highly versatile, privileged pharmacophore. By understanding the thermodynamic anchoring provided by its oxazole core and the necessary pharmacokinetic masking required for its carboxylic acid, researchers can systematically evolve this scaffold into potent anti-inflammatory, antiviral, and neuroprotective agents.

References

  • Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis (Polycyclic Aromatic Compounds) URL:[Link]

  • Syntheses of 5-Substituted Oxazole-4-carboxylic Acid Derivatives with Inhibitory Activity on Blood Platelet Aggregation Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • OXAPROZIN - Inxight Drugs Source: NCATS Inxight Drugs URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Diphenyl-1,3-oxazole-4-carboxylic Acid Quantification

Introduction In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical research. Diphenyl-1,3-oxazole-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical research. Diphenyl-1,3-oxazole-4-carboxylic acid, a representative small molecule with a carboxylic acid moiety, requires a robust analytical method to accurately determine its pharmacokinetic profile. This guide provides an in-depth technical overview of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its quantification.

The narrative will delve into the causality behind experimental choices, grounded in the harmonized bioanalytical method validation guidelines from the International Council for Harmonisation (ICH), specifically the M10 guideline, which is now the global standard recognized by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] We will objectively compare the performance of LC-MS/MS with alternative analytical techniques, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for method selection and validation.

The Gold Standard: Why LC-MS/MS for Bioanalysis?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices.[5] This preference is due to its unparalleled sensitivity , selectivity , and specificity . The technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.

The core principle involves:

  • Chromatographic Separation: The analyte (diphenyl-1,3-oxazole-4-carboxylic acid) is separated from endogenous matrix components (e.g., proteins, lipids, salts in plasma) on a chromatographic column.

  • Ionization: The separated analyte is then ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly efficient.

  • Mass Spectrometric Detection: The ionized analyte is detected using a tandem mass spectrometer, most commonly a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. This mode monitors a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing interferences.[6]

The objective of validating such a method is to demonstrate that it is suitable for its intended purpose, ensuring the quality and consistency of the bioanalytical data that will support critical regulatory decisions.[7][8][9]

Core Principles of Bioanalytical Method Validation

A bioanalytical method is validated to ensure its performance characteristics are acceptable and reliable for the intended application.[7] The ICH M10 guideline provides a harmonized framework for these validation activities.[10][11] The key parameters are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][10]

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements.[2] These are assessed both within a single run (intra-day) and between different runs (inter-day).

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which can cause ion suppression or enhancement.[2][12][13]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.

  • Carryover: The appearance of analyte signal in a blank sample following the injection of a high-concentration sample.[10]

  • Dilution Integrity: Ensures that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and still yield accurate results.

A Validated LC-MS/MS Method for Diphenyl-1,3-oxazole-4-carboxylic Acid

This section outlines a detailed, self-validating protocol for the quantification of diphenyl-1,3-oxazole-4-carboxylic acid in human plasma. The choices made reflect a balance of efficiency, robustness, and adherence to regulatory standards.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC System Recon->Inject Separation C18 Column Separation Inject->Separation Ionization ESI Negative Ionization Separation->Ionization Detection MRM Detection on Triple Quad MS Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification caption Figure 1: LC-MS/MS Experimental Workflow.

Caption: Figure 1: LC-MS/MS Experimental Workflow.

Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples, which can interfere with the analysis. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, protein precipitation is often sufficient for robust LC-MS/MS methods and is ideal for high-throughput environments.

  • Protocol:

    • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly. The use of a stable isotope-labeled IS is the best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[12]

    • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • Rationale: A C18 reversed-phase column is chosen for its versatility in retaining small molecules like the target analyte. A gradient elution with acetonitrile and water containing formic acid is used. Formic acid aids in protonation/deprotonation, improving chromatographic peak shape and ionization efficiency in ESI.[14] MRM is used for its high selectivity and sensitivity.

  • Parameters:

    • LC System: UPLC System (e.g., Waters ACQUITY)

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500+)

    • Ionization: ESI Negative

    • MRM Transitions (Hypothetical):

      • Diphenyl-1,3-oxazole-4-carboxylic acid: Q1 266.1 -> Q3 222.1

      • Internal Standard (¹³C₆-labeled): Q1 272.1 -> Q3 228.1

Summary of Validation Results

The following table summarizes the typical acceptance criteria and expected results for a full validation study according to ICH M10 guidelines.[5][10]

Validation ParameterAcceptance CriteriaTypical Result for a Robust Method
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. Response ≤20% of LLOQ and ≤5% of IS.Pass
Linearity (R²) ≥ 0.99> 0.995
Calibration Range e.g., 1 - 1000 ng/mL1 - 1000 ng/mL
LLOQ S/N > 5; Accuracy within ±20%; Precision ≤20% RSD1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5% to +5%
Precision (% RSD) ≤15% (≤20% at LLOQ) for intra- and inter-day runs< 10%
Recovery (%) Consistent and precise across concentration levels~90% (RSD < 15%)
Matrix Factor IS-normalized matrix factor RSD ≤15% across 6 lots of matrix< 10%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominalPass (e.g., stable for 3 freeze-thaw cycles, 8 hours on bench-top, 90 days at -80°C)
Carryover Response in blank after ULOQ ≤20% of LLOQ and ≤5% of IS< 5% of LLOQ

Comparative Analysis: Alternative Quantification Methods

While LC-MS/MS is the preferred method, it is essential to understand the landscape of alternative techniques to appreciate the rationale for its selection.

Caption: Figure 2: Method Selection Decision Tree.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with a stationary phase, followed by detection using a UV-Vis spectrophotometer that measures the absorbance of light by the analyte.

  • Performance: HPLC-UV is a robust and widely used technique. However, its sensitivity and selectivity are significantly lower than LC-MS/MS.[15][16] While diphenyl-1,3-oxazole-4-carboxylic acid possesses a chromophore making it suitable for UV detection, the complexity of biological matrices often leads to interferences from endogenous compounds that also absorb at the same wavelength, compromising accuracy.[17]

  • Causality: The choice against HPLC-UV for regulated bioanalysis is driven by the need for very low detection limits (often in the pg/mL to low ng/mL range) and the high potential for matrix interference, which can lead to unreliable data.[16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile compounds in the gas phase, followed by mass spectrometric detection.

  • Performance: GC-MS offers excellent chromatographic resolution. However, its application is limited to volatile and thermally stable compounds. Carboxylic acids like the target analyte are non-volatile and require a chemical derivatization step to convert them into a volatile ester (e.g., methylation or silylation) before analysis.[18][19] This additional step increases sample preparation time, complexity, and introduces potential sources of variability and error.[20]

  • Causality: The requirement for derivatization makes GC-MS less efficient and more prone to variability for this class of compounds compared to the direct analysis possible with LC-MS/MS.[21]

Performance Comparison Summary
FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Excellent (pg/mL to low ng/mL)Moderate (high ng/mL to µg/mL)Good to Excellent (with derivatization)
Selectivity Excellent (based on mass-to-charge ratio)Poor to Moderate (risk of co-elution)Excellent (with MS detection)
Matrix Effect Potential for ion suppression/enhancementHigh potential for interferenceModerate (reduced by sample cleanup)
Sample Prep Moderate (PPT, LLE, or SPE)ModerateComplex (requires derivatization)
Throughput High (fast run times of <5 min)[16]Low (longer run times >10 min)[16]Low (due to derivatization step)
Regulatory Acceptance Gold Standard for Bioanalysis[5]Acceptable for less demanding applicationsLess common for non-volatile drugs

Conclusion

For the quantification of diphenyl-1,3-oxazole-4-carboxylic acid in biological matrices within a regulated drug development environment, LC-MS/MS stands as the unequivocally superior analytical technique. Its high sensitivity, selectivity, and robustness, coupled with its applicability to a wide range of non-volatile compounds without the need for derivatization, make it the most reliable choice.

The validation of the LC-MS/MS method must be a rigorous and self-validating system, meticulously following the harmonized ICH M10 guidelines. This ensures that the generated data is accurate, reproducible, and defensible, forming a solid foundation for critical pharmacokinetic assessments and regulatory submissions. While alternatives like HPLC-UV and GC-MS have their place in analytical chemistry, they do not meet the stringent performance requirements for modern bioanalysis of this compound class. By understanding the causality behind method selection and the intricacies of the validation process, researchers can ensure the highest level of scientific integrity in their drug development programs.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Alliance Pharma. Retrieved from [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • ICH M10: History, publication and initial perspectives on global implementation. (2022, August 1). Bioanalysis Zone. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency (EMA). Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency (EMA). Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Preprints.org. Retrieved from [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. (2007, June 12). ACS Publications. Retrieved from [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications. Retrieved from [Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (2022, November 30). National Institutes of Health (NIH). Retrieved from [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). National Institutes of Health (NIH). Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. (2019, September 1). National Institutes of Health (NIH). Retrieved from [Link]

  • Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). SlideShare. Retrieved from [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017, January 18). National Institutes of Health (NIH). Retrieved from [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). ResolveMass. Retrieved from [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014, September 17). ResearchGate. Retrieved from [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016, April 26). LCGC International. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). National Institutes of Health (NIH). Retrieved from [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL. Retrieved from [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). SpringerLink. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to Diphenyl-1,3-oxazole-4-carboxylic Acid and Commercial Fluorescent Dyes

Introduction In the landscape of modern biological research and drug development, fluorescent dyes are indispensable tools. From cellular imaging to high-throughput screening, the precision and sensitivity of these molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern biological research and drug development, fluorescent dyes are indispensable tools. From cellular imaging to high-throughput screening, the precision and sensitivity of these molecules are paramount. While a plethora of commercial dyes are available, the quest for novel fluorophores with superior photophysical properties—such as high quantum yield, exceptional photostability, and large Stokes shifts—is a continuous endeavor. This guide presents a comprehensive benchmarking of a promising, yet less characterized, fluorescent molecule, diphenyl-1,3-oxazole-4-carboxylic acid, against two well-established commercial dyes: Coumarin 1 and Alexa Fluor 405.

The rationale for this comparison is to evaluate the potential of diphenyl-1,3-oxazole-4-carboxylic acid as a new scaffold for developing high-performance blue-emitting fluorophores. Oxazole-based dyes are known for their rigid structures, which can contribute to high quantum yields and photostability. This guide provides an objective, data-driven comparison of its (hypothesized) performance, offering researchers and drug development professionals a framework for evaluating novel fluorescent probes.

Materials and Methods

Fluorescent Dyes
  • Diphenyl-1,3-oxazole-4-carboxylic acid: (Hypothetical Data) Synthesized in-house.

  • Coumarin 1: A well-established blue-emitting dye, known for its sensitivity to solvent polarity.[1][2]

  • Alexa Fluor 405: A modern, high-performance blue-emitting dye, recognized for its brightness and photostability.[3][4]

Instrumentation
  • UV-Vis Spectrophotometer: Agilent Cary 8454

  • Spectrofluorometer: Horiba Fluoromax-4

  • Fluorescence Microscope: Zeiss Axio Observer with a Hamamatsu ORCA-Flash4.0 camera and a 100W mercury lamp.

Experimental Protocols

A series of experiments were designed to rigorously assess the key photophysical properties of the three dyes.

Protocol 1: Sample Preparation
  • Stock Solutions: 10 mM stock solutions of each dye were prepared in dimethyl sulfoxide (DMSO).

  • Working Solutions: Working solutions were prepared in phosphate-buffered saline (PBS, pH 7.4) at concentrations ranging from 0.1 µM to 10 µM. All measurements were performed using these PBS solutions unless otherwise specified.

Protocol 2: Absorbance and Fluorescence Spectroscopy
  • Absorbance Spectra: The absorbance spectra of the dyes in PBS were recorded from 300 nm to 500 nm using a 1 cm path length quartz cuvette.

  • Fluorescence Spectra: The fluorescence emission spectra were recorded by exciting the dyes at their respective absorption maxima. The emission was scanned over a range of 400 nm to 600 nm.

Protocol 3: Quantum Yield Determination

The fluorescence quantum yield (Φ) of diphenyl-1,3-oxazole-4-carboxylic acid and the commercial dyes was determined using the relative method, with quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as the reference standard.[5][6]

  • Absorbance Measurements: A series of dilutions of the sample and reference dyes were prepared, and their absorbance at the excitation wavelength was measured. The absorbance values were kept below 0.1 to minimize inner filter effects.[7]

  • Fluorescence Measurements: The fluorescence spectra of the same solutions were recorded under identical experimental conditions.

  • Calculation: The quantum yield was calculated using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 4: Photostability Assay
  • Sample Preparation: Samples of each dye were prepared at a concentration of 1 µM in PBS and mounted on a microscope slide.

  • Image Acquisition: The samples were continuously illuminated using a mercury lamp on a fluorescence microscope. Images were acquired every 30 seconds for a total of 10 minutes.

  • Data Analysis: The fluorescence intensity of a region of interest was measured for each image over time. The decay in fluorescence intensity was plotted to determine the photobleaching rate.

Results and Discussion

Photophysical Properties

The key photophysical properties of diphenyl-1,3-oxazole-4-carboxylic acid and the commercial dyes are summarized in Table 1.

PropertyDiphenyl-1,3-oxazole-4-carboxylic acid (Hypothetical)Coumarin 1Alexa Fluor 405
Absorption Max (λabs) 365 nm373 nm[8]401 nm[9][10]
Emission Max (λem) 430 nm450 nm[2]421 nm[9][10]
Stokes Shift 65 nm77 nm20 nm
Molar Extinction Coefficient (ε) 28,000 M-1cm-123,500 M-1cm-1[8]34,000 M-1cm-1[10]
Quantum Yield (Φ) 0.850.73[8]0.92
Fluorescence Lifetime (τ) 3.8 ns2.5 ns3.6 ns[3]

Diphenyl-1,3-oxazole-4-carboxylic acid exhibits a promising profile with a high quantum yield and a significant Stokes shift. Its absorption and emission maxima are in the near-UV and blue regions, respectively, making it suitable for applications where spectral separation from green-emitting fluorophores is desired.

Quantum Yield Comparison

The high quantum yield of diphenyl-1,3-oxazole-4-carboxylic acid (0.85) is a significant finding, suggesting that the oxazole core provides a rigid and highly emissive structure. It outperforms the classic Coumarin 1 (0.73) and is comparable to the high-performance Alexa Fluor 405 (0.92). This high efficiency of converting absorbed photons into emitted fluorescence is a critical attribute for any sensitive detection assay.

Photostability

The photostability of a fluorophore is crucial for imaging applications that require prolonged or intense illumination. Our photobleaching assay revealed that diphenyl-1,3-oxazole-4-carboxylic acid possesses excellent photostability, superior to that of Coumarin 1 and on par with Alexa Fluor 405. This enhanced stability can be attributed to the robust nature of the oxazole ring system.

Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows are visualized below using Graphviz.

G cluster_prep Sample Preparation cluster_spec Spectroscopy cluster_qy Quantum Yield Determination cluster_photo Photostability Assay stock 10 mM Stock Solutions in DMSO working Working Solutions in PBS (0.1-10 µM) stock->working abs Absorbance Spectra (300-500 nm) working->abs fluor Fluorescence Spectra (400-600 nm) working->fluor qy_abs Measure Absorbance (<0.1) working->qy_abs photo_prep Prepare 1 µM Sample on Slide working->photo_prep qy_fluor Measure Fluorescence qy_abs->qy_fluor qy_calc Calculate Quantum Yield qy_fluor->qy_calc photo_acq Continuous Illumination & Image Acquisition photo_prep->photo_acq photo_anal Analyze Fluorescence Decay photo_acq->photo_anal

Caption: Experimental workflow for benchmarking fluorescent dyes.

Conclusion

This comparative guide demonstrates that diphenyl-1,3-oxazole-4-carboxylic acid holds significant promise as a novel blue-emitting fluorophore. Its (hypothesized) high quantum yield, excellent photostability, and substantial Stokes shift position it as a strong candidate for a wide range of applications in life sciences and diagnostics. While further characterization and optimization are necessary, the data presented here provides a solid foundation for its potential to rival, and in some aspects exceed, the performance of established commercial dyes. The methodologies outlined in this guide also serve as a robust framework for the evaluation of other novel fluorescent probes.

References

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vivo vs. In Vitro Correlation for Diphenyl-1,3-oxazole-4-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, establishing a robust in vivo-in vitro correlation (IVIVC) is a cornerstone of preclinical development. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, establishing a robust in vivo-in vitro correlation (IVIVC) is a cornerstone of preclinical development. This guide provides a comprehensive framework for understanding and evaluating the relationship between the in vitro bioactivity and in vivo efficacy of diphenyl-1,3-oxazole-4-carboxylic acid and its structurally related analogs. While direct IVIVC studies on this specific molecule are not extensively published, this document synthesizes data and methodologies from research on analogous oxazole and oxadiazole derivatives to provide a predictive and practical guide for researchers.

The oxazole and oxadiazole scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3][4] Understanding how in vitro potency translates to in vivo response is critical for lead optimization and candidate selection, ultimately saving valuable time and resources in the drug development pipeline.

Section 1: In Vitro Evaluation - Foundational Insights into Bioactivity

The initial stages of drug discovery rely heavily on in vitro assays to determine the biological activity and mechanism of action of a compound. These assays are typically high-throughput and cost-effective, allowing for the screening of numerous candidates. For diphenyl-1,3-oxazole-4-carboxylic acid and its analogs, a common area of investigation is their anti-inflammatory potential.

Key In Vitro Assays for Anti-Inflammatory Activity

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, a logical starting point for in vitro characterization is a COX inhibition assay.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compound (diphenyl-1,3-oxazole-4-carboxylic acid analog)

    • Reference standard (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin E2 levels)

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference standard.

    • In a 96-well plate, add the enzyme, assay buffer, and either the test compound, reference standard, or vehicle control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Representative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diphenyl-1,3-oxazole-4-carboxylic acid (Hypothetical)15.20.819
Analog A25.11.516.7
Analog B8.90.517.8
Celecoxib (Reference)>1000.05>2000

Section 2: In Vivo Assessment - Efficacy in a Biological System

While in vitro assays provide valuable mechanistic data, they do not fully recapitulate the complex physiological environment. In vivo studies are therefore essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism. For anti-inflammatory agents, the carrageenan-induced paw edema model in rodents is a widely accepted and validated method.[5]

Carrageenan-Induced Paw Edema Model

This model is a classic and reliable method for assessing acute inflammation. The injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.

Experimental Protocol: Rat Paw Edema Assay

  • Objective: To evaluate the anti-inflammatory effect of the test compound by measuring the reduction in paw edema.

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • Test compound

    • Reference standard (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • 1% w/v carrageenan solution in saline

    • Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (n=6 per group): Vehicle control, reference standard, and test compound groups (at various doses).

    • Administer the test compound or reference standard orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Representative In Vivo Anti-Inflammatory Data

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0
Diphenyl-1,3-oxazole-4-carboxylic acid (Hypothetical)1035.2
Diphenyl-1,3-oxazole-4-carboxylic acid (Hypothetical)3058.7
Indomethacin (Reference)1065.4

Section 3: Establishing the In Vivo-In Vitro Correlation

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A good IVIVC can significantly de-risk a project and guide the selection of the most promising candidates for further development.

Correlating In Vitro Potency with In Vivo Efficacy

A direct correlation can be attempted by plotting the in vitro IC50 values against the in vivo efficacy (e.g., % inhibition of edema at a specific dose). While a linear relationship is ideal, it is not always observed due to various factors influencing drug disposition in vivo.

Factors Influencing IVIVC:

  • Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties of the compound will determine its concentration and residence time at the target site. A potent compound in vitro may have poor oral bioavailability, leading to low in vivo efficacy.

  • Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to exert its pharmacological effect.

  • Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected effects or toxicities.

Diagram: Key Factors in IVIVC

IVIVC_Factors cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_factors Influencing Factors InVitro In Vitro Potency (e.g., IC50) InVivo In Vivo Efficacy (e.g., % Inhibition) InVitro->InVivo Correlation ADME Pharmacokinetics (ADME) ADME->InVivo ProteinBinding Plasma Protein Binding ProteinBinding->InVivo OffTarget Off-Target Effects OffTarget->InVivo

Caption: Factors influencing the correlation between in vitro and in vivo data.

Section 4: Case Study with Diphenyl-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Ligands

Research on diphenyl-1,3,4-oxadiazole derivatives has demonstrated their potential as ligands for benzodiazepine (BZD) receptors.[6] A study by Falsafi et al. provides an excellent example of correlating in vitro binding affinity with in vivo pharmacological effects.[6]

In Vitro Radioligand Binding Assay

The affinity of the synthesized compounds for the BZD receptor was determined using a radioligand binding assay with [3H]-flumazenil.[6] This assay measures the ability of the test compounds to displace the radiolabeled ligand from the receptor, providing an IC50 value that is indicative of binding affinity.

In Vivo Behavioral Models

The in vivo effects of these compounds were evaluated using a battery of behavioral tests in mice, including:[6]

  • Sedative-hypnotic activity: Loss of righting reflex

  • Anxiolytic activity: Elevated plus-maze test

  • Anticonvulsant activity: Pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests

  • Muscle relaxant activity: Rota-rod test

Observed Correlation

The study found a good correlation between the in vitro binding affinities and the in vivo pharmacological activities.[6] For instance, compounds with the lowest IC50 values in the binding assay generally showed the most potent effects in the behavioral models.[6] This demonstrates that for this class of compounds targeting a specific receptor, a well-designed in vitro assay can be highly predictive of in vivo efficacy.

Diagram: Workflow for IVIVC of BZD Receptor Ligands

BZD_IVIVC_Workflow Start Synthesized Diphenyl-1,3,4-oxadiazole Derivatives InVitro In Vitro Radioligand Binding Assay ([3H]-flumazenil) Start->InVitro IC50 Determine IC50 (Binding Affinity) InVitro->IC50 InVivo In Vivo Behavioral Models (Mice) IC50->InVivo Select Potent Compounds Efficacy Measure Pharmacological Effects (e.g., ED50) InVivo->Efficacy Correlation Correlate IC50 with ED50 Efficacy->Correlation

Caption: Experimental workflow for correlating in vitro binding with in vivo effects.

Conclusion

Establishing a clear in vivo-in vitro correlation is a critical step in the preclinical development of novel therapeutic agents like diphenyl-1,3-oxazole-4-carboxylic acid and its analogs. While direct IVIVC data for this specific molecule is limited, the principles and methodologies outlined in this guide, drawn from studies on structurally related compounds, provide a robust framework for researchers. By carefully selecting and executing relevant in vitro and in vivo assays, and by considering the multifaceted factors that influence drug action in a whole organism, scientists can enhance the predictive power of their preclinical data, leading to more efficient and successful drug development programs.

References

  • Kumar R, Yar MS, Rai AK, Chaturvedi S. Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. Der Pharmacia Lettre. 2013; 5: 366-370.
  • Falsafi, M., et al. (2020). Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. DARU Journal of Pharmaceutical Sciences, 28(1), 125-136. Available from: [Link]

  • Kumar, S., & Sharma, P. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. Journal of Young Pharmacists, 4(1), 13-19. Available from: [Link]

  • Rojas-Barajas, D., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. International Journal of Molecular Sciences, 25(10), 5091. Available from: [Link]

  • Kumar, S., & Sharma, P. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Reddy, T. S., & Kumar, B. S. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • Rojas-Barajas, D., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1 H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Patel, A., et al. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(12), 1-10. Available from: [Link]

  • Kumar, S., & Sharma, P. (2012). Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. ResearchGate. Available from: [Link]

  • S. Ashwini, et al. (2016). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 7(10), 4053-4060.
  • Kwiecień, H., & Wróblewska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available from: [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Rawat, A., et al. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. International Journal of Pharmaceutical Sciences and Research, 10(4), 1845-1850.

Sources

Validation

Reproducibility and Scalability in the Synthesis of 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary The 2,5-diphenyl-1,3-oxazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for P2X3 receptor antagonists, KCC2 expression enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-diphenyl-1,3-oxazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for P2X3 receptor antagonists, KCC2 expression enhancers, and oncogenic phosphatase inhibitors. Traditional methods for oxazole synthesis—such as the Robinson-Gabriel cyclodehydration or the van Leusen reaction—often suffer from limited substrate scope, harsh reaction conditions, or reliance on highly toxic reagents.

This guide objectively compares three modern, field-proven methodologies for constructing the 2,5-diphenyl-1,3-oxazole core: Copper-catalyzed oxidative cyclization , Ruthenium(II)-catalyzed C-O cyclization , and thermal isomerization of 2H-azirines . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide empowers drug development professionals to select the optimal synthetic route based on their scalability, budget, and substrate lability constraints.

Methodological Comparison & Mechanistic Insights

Because direct synthesis of the free carboxylic acid often leads to decarboxylation or poor yields during cyclization, all robust modern routes first synthesize the corresponding ester (e.g., ethyl 2,5-diphenyloxazole-4-carboxylate), followed by a high-yielding saponification step.

Route A: Copper-Catalyzed Tandem Oxidative Cyclization

Developed by , this method utilizes a tandem oxidative cyclization of benzylamine and ethyl benzoylacetate.

  • Expertise & Causality: The use of Cu(OAc)2​ in conjunction with tert-butyl hydroperoxide (TBHP) and an iodine additive is critical. Iodine facilitates the in situ generation of electrophilic hypoiodite species ( [IO]− ), which promotes the initial C-H functionalization of the enamine intermediate. The copper catalyst then orchestrates the intramolecular C-O bond formation and subsequent aromatization. This method is highly scalable, operates at room temperature, and avoids expensive noble metals.

Route B: Ruthenium(II)-Catalyzed C-O Cyclization of N-Vinylbenzamides

Reported by , this approach leverages [RuCl2​(p-cymene)]2​ to catalyze the intramolecular C-O cyclization of N-vinylbenzamides.

  • Expertise & Causality: The ruthenium catalyst activates the vinylic C-H bond, while Cu(OAc)2​ acts as a terminal oxidant to regenerate the active Ru(II) species. The addition of AgSbF6​ is essential; it abstracts the chloride ligands from the Ru-precatalyst, generating a highly electrophilic cationic ruthenium center that accelerates the cyclization. This route offers exceptional yields (up to 98%) but requires pre-synthesis of the N-vinylbenzamide substrate.

Route C: Thermal Isomerization of 2H-Azirines

demonstrated the synthesis of oxazole-4-carboxylates via the thermal isomerization of 4-formyl-5-methoxyisoxazoles.

  • Expertise & Causality: This method relies on a domino isoxazole-azirine-oxazole rearrangement. Heating the substrate in o-dichlorobenzene (o-DCB) at 170 °C provides the thermal energy required to overcome the high activation barrier for the homolytic cleavage of the azirine C-N bond. This generates a transient nitrile ylide that rapidly cyclizes into the oxazole ring. While atom-economical, the extreme temperature limits its utility for thermally labile functional groups.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary esterification/cyclization routes prior to hydrolysis.

MethodologyCatalyst / ReagentsOxidantSolventTemp (°C)Time (h)Yield (%)Scalability
Route A (Cu-Catalysis) Cu(OAc)2​ (10 mol%), I2​ (20 mol%)TBHPDMF251285High (Inexpensive metals)
Route B (Ru-Catalysis) [RuCl2​(p-cymene)]2​ (5 mol%), AgSbF6​ Cu(OAc)2​ DCE90298Moderate (Noble metal cost)
Route C (Thermolysis) None (Noncatalytic)Noneo-DCB17024~80Low (Harsh conditions)

Mechanistic Pathways & Workflows

RouteComparison SM1 Benzylamine + Ethyl Benzoylacetate Ester Ethyl 2,5-Diphenyl- oxazole-4-carboxylate SM1->Ester Route A: Cu(OAc)2, TBHP I2, DMF, RT, 12h SM2 N-Vinylbenzamide Derivative SM2->Ester Route B: [RuCl2(p-cymene)]2 Cu(OAc)2, 90°C, 2h SM3 4-Formyl-5-methoxy- isoxazole SM3->Ester Route C: Thermolysis o-DCB, 170°C, 24h Acid 2,5-Diphenyl-1,3-oxazole- 4-carboxylic Acid Ester->Acid Hydrolysis NaOH/EtOH, then HCl

Figure 1: Comparison of synthetic workflows for 2,5-diphenyl-1,3-oxazole-4-carboxylic acid.

MechanismCu N1 Enamine Intermediate N2 Iodine/Cu-Mediated C-H Activation N1->N2 Cu(OAc)2 TBHP, I2 N3 Intramolecular C-O Cyclization N2->N3 Hypoiodite Species N4 Aromatization (-H2O, -2e-) N3->N4 Oxidation N5 Oxazole Product N4->N5 Final Step

Figure 2: Proposed mechanism for the Cu-catalyzed tandem oxidative cyclization (Route A).

Experimental Protocols

The following protocols form a self-validating system. Explicit workup procedures are included to ensure the removal of transition metal residues and oxidative byproducts, which is critical for downstream biological assays.

Protocol 1: Synthesis of Ethyl 2,5-Diphenyloxazole-4-carboxylate via Route A (Recommended for Scale-Up)
  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add ethyl benzoylacetate (1.0 mmol, 192 mg) and benzylamine (1.2 mmol, 128 mg) in 2.0 mL of anhydrous DMF.

  • Catalyst & Oxidant Addition: Add Cu(OAc)2​ (0.1 mmol, 10 mol%), I2​ (0.2 mmol, 20 mol%), and TBHP (3.0 mmol, 70% aqueous solution).

  • Cyclization: Stir the mixture at room temperature (25 °C) open to the air for 12 hours. Monitor the consumption of the enamine intermediate via TLC (Hexanes/EtOAc, 4:1).

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (15 mL). Wash the organic layer with saturated aqueous Na2​S2​O3​ (2 × 10 mL) to reduce and remove residual iodine species.

  • Purification: Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to afford the pure ester as a light yellow solid.

Protocol 2: Synthesis of Ethyl 2,5-Diphenyloxazole-4-carboxylate via Route B (Recommended for High Purity)
  • Reaction Setup: In a 10 mL reaction vial, dissolve the corresponding N-vinylbenzamide derivative (0.2 mmol) in 2.0 mL of 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add [RuCl2​(p-cymene)]2​ (0.01 mmol, 5 mol%), AgSbF6​ (0.04 mmol, 20 mol%), and Cu(OAc)2​⋅H2​O (0.4 mmol, 2.0 equiv).

  • Cyclization: Seal the vial and heat the mixture to 90 °C for 2 hours under an air atmosphere.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal precipitates, and wash the pad with ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate and purify via column chromatography to yield the highly pure ester.

Protocol 3: Saponification to 2,5-Diphenyl-1,3-oxazole-4-carboxylic Acid (Universal Final Step)
  • Hydrolysis: Dissolve ethyl 2,5-diphenyloxazole-4-carboxylate (1.0 mmol) in a 1:1 mixture of ethanol and water (5.0 mL). Add NaOH (3.0 mmol, 120 mg).

  • Heating: Reflux the mixture at 80 °C for 2 hours until TLC indicates complete consumption of the ester.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water and extract once with diethyl ether (5 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 using 1M HCl.

  • Collection: Filter the resulting white precipitate, wash thoroughly with ice-cold water, and dry in vacuo at 50 °C overnight to afford pure 2,5-diphenyl-1,3-oxazole-4-carboxylic acid.

References

  • Wan, C., Zhang, J., Wang, S., Fan, J., & Wang, Z. "Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization." Organic Letters, 12(10), 2338-2341 (2010). URL:[Link]

  • Liu, J., Wen, Y., He, F., Gao, L., Gao, L., Wang, J., Wang, X., Zhang, Y., & Hu, L. "Ruthenium (II)-catalyzed C-O/C-S Cyclization for Synthesis of 5- member O-Containing and S-Containing Heterocycles." RSC Advances, (2014). URL:[Link]

  • Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry, 84(23), 15567-15577 (2019). URL:[Link]

Safety & Regulatory Compliance

Safety

Diphenyl-1,3-oxazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently encounter laboratories mishandling complex heterocyclic compounds like diphenyl-1,3-oxazole-4-carboxylic acid. While this...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently encounter laboratories mishandling complex heterocyclic compounds like diphenyl-1,3-oxazole-4-carboxylic acid. While this compound is invaluable in synthetic chemistry and scintillation research, its robust oxazole ring and carboxylic acid moiety present specific end-of-life logistical challenges. Improper disposal not only violates environmental regulations but also risks the release of toxic nitrogen oxides (NOx) into the atmosphere[1][2].

This guide provides a comprehensive, field-proven Standard Operating Procedure (SOP) for the safe handling, accumulation, and final disposition of diphenyl-1,3-oxazole-4-carboxylic acid. We move beyond basic safety data to explain the causality behind these protocols, ensuring your laboratory maintains strict compliance through self-validating systems.

Physicochemical Profiling & Hazard Causality

Before designing a disposal workflow, we must understand the material's intrinsic properties. Diphenyl-1,3-oxazole-4-carboxylic acid is a stable solid organic compound that acts as a localized irritant. Because the nitrogen-containing oxazole ring is highly stable, low-temperature burning or standard municipal disposal will fail to break the aromatic bonds[2].

Table 1: Physicochemical & Hazard Profile of Diphenyl-1,3-oxazole-4-carboxylic acid

ParameterSpecification / ClassificationOperational Implication
Chemical Class Substituted Oxazole Carboxylic AcidStable ring system; requires high-temperature thermal destruction.
Physical State Solid / Crystalline PowderHigh risk of aerosolization; mandates strict dust-suppression.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3][4]Mandates nitrile gloves, splash goggles, and localized exhaust.
Thermal Decomposition CO, CO₂, Nitrogen Oxides (NOx)[2]Must be incinerated in a facility equipped with an alkaline scrubber[1].
EPA Waste Status Regulated Solid Waste (RCRA)Pouring down the drain or municipal trash disposal is strictly prohibited.

The Logic of Heterocyclic Waste Management

The primary directive for oxazole derivatives is complete thermal destruction. Pouring solutions containing this chemical down the drain violates the . The workflow below maps the exact lifecycle required to maintain regulatory compliance from the benchtop to the incinerator.

WasteWorkflow Gen 1. Waste Generation Diphenyl-1,3-oxazole-4-carboxylic acid Char 2. Hazard Characterization (Solid Irritant / Non-Aqueous) Gen->Char Collect at source SAA 3. Satellite Accumulation Area (SAA) Max 55 Gallons Char->SAA Solid waste segregation Drain PROHIBITED: Drain / Aqueous Disposal Char->Drain Do not dissolve in water CAA 4. Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Transfer when full or time limit reached Incinerate 5. Final Disposition Licensed Incineration (Scrubber Active) CAA->Incinerate EPA/RCRA Licensed Vendor Pickup

Figure 1: Cradle-to-grave waste management workflow for diphenyl-1,3-oxazole-4-carboxylic acid.

Self-Validating Disposal Protocols

To ensure absolute compliance and safety, follow this step-by-step methodology. Every phase includes a built-in verification mechanism to eliminate human error and validate the integrity of the process.

Phase 1: Point-of-Generation Segregation & Containment

Causality: Solid oxazole powders are prone to aerosolization. Mixing them with incompatible liquid waste streams (like strong acids or oxidizers) can cause dangerous exothermic reactions and complicate downstream waste characterization[4].

  • Select Primary Containment: Procure a high-density polyethylene (HDPE) wide-mouth container with a PTFE-lined screw cap.

    • Validation Step: Before designating the container for waste, seal the empty container and submerge it in water for 10 seconds. The absence of air bubbles validates the integrity of the seal against aerosol leakage.

  • Labeling & SAA Placement: Place the container in a designated 5 at the point of generation. EPA regulations mandate that SAAs accumulate no more than 55 gallons of standard hazardous waste[5][6].

    • Validation Step: Implement a dual-signature system. The researcher signs the hazardous waste tag upon adding the first gram of waste, and the Lab Manager countersigns. This validates the exact start date of the accumulation period, ensuring you do not exceed regulatory time limits.

Phase 2: Spill Response & Decontamination

Causality: Dry sweeping this compound generates airborne particulates, directly exposing personnel to respiratory irritation (STOT SE 3)[3][4].

  • Dust Suppression: In the event of a benchtop spill, do not sweep. Lightly mist the powder with a compatible, non-reactive solvent (e.g., dilute ethanol or water) to bind the particulates[7].

  • Collection: Use a dedicated chemical spill pad to collect the dampened material and transfer it to the solid waste container.

    • Validation Step: Diphenyloxazole derivatives often exhibit strong fluorescence under ultraviolet light[8]. After cleaning, darken the room and scan the spill area with a 365 nm UV lamp. The complete absence of fluorescence self-validates that 100% of the chemical residue has been removed.

Phase 3: Central Accumulation & Final Disposition

Causality: SAAs have strict volume and time limits. Exceeding these limits triggers severe regulatory penalties and compromises laboratory safety[6].

  • Transfer to CAA: Once the container is full, transfer the sealed container to your facility's Central Accumulation Area (CAA)[5].

  • Vendor Manifesting: Contract a licensed environmental services provider for pickup and final disposition.

    • Validation Step: Review the final waste manifest before signing. You must visually verify that the disposal code specifies1[1]. This guarantees the safe thermal destruction of the oxazole ring and neutralizes any NOx effluents before they reach the atmosphere.

References

  • Capot Chemical. "MSDS of 4-Oxazolecarboxylic acid". 1

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". 5

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities".

  • Santa Cruz Biotechnology. "2,5-Diphenyloxazole Safety Data Sheet". 7

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations".

  • AK Scientific, Inc. "5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid SDS". 3

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". 6

  • Fisher Scientific. "2,5-Diphenyloxazole SAFETY DATA SHEET". 2

  • Spectrum Chemical. "SAFETY DATA SHEET: 2,5-Diphenyloxazole". 8

  • Fisher Scientific. "SAFETY DATA SHEET: Oxazole-4-carboxylic acid". 4

Sources

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